5-Chloro-7-methylimidazo[1,2-A]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-7-methylimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-4-6(8)11-3-2-9-7(11)10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZYMVNWXJBYBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=CN2C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60568474 | |
| Record name | 5-Chloro-7-methylimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112266-62-3 | |
| Record name | 5-Chloro-7-methylimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Chloro-7-methylimidazo[1,2-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible and chemically sound synthetic pathway for 5-Chloro-7-methylimidazo[1,2-a]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure known for its diverse biological activities, making its derivatives valuable targets in drug discovery.[1][2] This document outlines a detailed, step-by-step experimental protocol, discusses the underlying reaction mechanisms, and provides insights into the key experimental considerations for the successful synthesis of the target molecule.
Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine nucleus is a fused bicyclic heteroaromatic system that has garnered substantial attention in the field of medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of this scaffold have been reported to exhibit anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The specific substitution of a chloro group at the 5-position and a methyl group at the 7-position of the imidazo[1,2-a]pyrimidine core can significantly influence its biological activity and pharmacokinetic profile, making this compound a key target for synthesis and further investigation.
Proposed Synthesis Pathway: A Two-Step Approach
The most established and versatile method for the synthesis of the imidazo[1,2-a]pyrimidine core is the Tschitschibabin (Chichibabin) cyclocondensation reaction. This reaction involves the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound. For the synthesis of this compound, a plausible and efficient pathway begins with the reaction of 2-amino-4-methylpyrimidine with an appropriate α-halocarbonyl reagent to introduce the chloro-substituted two-carbon unit required for the imidazole ring formation.
A scientifically sound approach involves a two-step sequence:
-
Step 1: Synthesis of the Hydroxylated Intermediate. Reaction of 2-amino-4-methylpyrimidine with chloroacetaldehyde to form the intermediate 7-methylimidazo[1,2-a]pyrimidin-5-ol.
-
Step 2: Chlorination of the Hydroxylated Intermediate. Conversion of the hydroxyl group to a chloro group using a suitable chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final product, this compound.
This pathway offers a strategic advantage by first constructing the core heterocyclic system and then introducing the chloro-substituent at the desired position, which can provide better control over the regioselectivity.
Diagram of the Proposed Synthesis Workflow:
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
The following protocols are based on well-established procedures for the synthesis of analogous imidazo[1,2-a]pyrimidine derivatives and represent a practical approach to the target molecule.
Step 1: Synthesis of 7-methylimidazo[1,2-a]pyrimidin-5-ol
This step involves the cyclocondensation of 2-amino-4-methylpyrimidine with chloroacetaldehyde.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Amino-4-methylpyrimidine | C₅H₇N₃ | 109.13 | 5.46 g | 50 |
| Chloroacetaldehyde (40% aq. sol.) | C₂H₃ClO | 78.50 | 9.81 g | 50 |
| Sodium bicarbonate | NaHCO₃ | 84.01 | 8.40 g | 100 |
| Ethanol | C₂H₅OH | 46.07 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-methylpyrimidine (5.46 g, 50 mmol) and ethanol (100 mL).
-
Stir the mixture at room temperature until the 2-amino-4-methylpyrimidine is fully dissolved.
-
Add sodium bicarbonate (8.40 g, 100 mmol) to the solution.
-
Slowly add chloroacetaldehyde (40% aqueous solution, 9.81 g, 50 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Purify the crude product by recrystallization from ethanol to yield 7-methylimidazo[1,2-a]pyrimidin-5-ol as a solid.
Step 2: Synthesis of this compound
This step involves the conversion of the hydroxyl group to a chloro group using phosphorus oxychloride.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 7-methylimidazo[1,2-a]pyrimidin-5-ol | C₇H₇N₃O | 149.15 | 7.46 g | 50 |
| Phosphorus oxychloride | POCl₃ | 153.33 | 23.00 g (14 mL) | 150 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |
| Saturated sodium bicarbonate solution | NaHCO₃(aq) | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 7-methylimidazo[1,2-a]pyrimidin-5-ol (7.46 g, 50 mmol).
-
Carefully add phosphorus oxychloride (14 mL, 150 mmol) to the flask under a fume hood.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 3-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with constant stirring to quench the excess POCl₃.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound.
Mechanistic Insights
A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Mechanism of Cyclocondensation
The formation of the imidazo[1,2-a]pyrimidine ring system proceeds through a well-established mechanism:
-
N-Alkylation: The more nucleophilic endocyclic nitrogen atom of 2-amino-4-methylpyrimidine attacks the electrophilic carbon of chloroacetaldehyde, displacing the chloride ion to form an N-alkylated intermediate.
-
Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the aldehyde carbonyl carbon to form a cyclic hemiaminal intermediate.
-
Dehydration: Subsequent dehydration of the hemiaminal leads to the formation of the aromatic imidazole ring, yielding the hydroxylated product.
Diagram of the Cyclocondensation Mechanism:
Sources
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-7-methylimidazo[1,2-a]pyrimidine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Physicochemical Landscape of a Privileged Scaffold
The imidazo[1,2-a]pyrimidine core is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[1] The strategic substitution on this privileged scaffold allows for the fine-tuning of its pharmacokinetic and pharmacodynamic profiles. This guide focuses on a specific analogue, 5-Chloro-7-methylimidazo[1,2-a]pyrimidine, providing a comprehensive overview of its fundamental physicochemical properties.
This document moves beyond a simple data sheet, offering insights into the causality behind experimental choices and presenting robust, self-validating protocols for the determination of key parameters. For drug development professionals, a thorough understanding of these properties is not merely academic; it is a critical prerequisite for rational drug design, formulation development, and predicting a compound's in vivo fate.
Core Molecular Attributes
This compound is a heterocyclic compound with the molecular formula C₇H₆ClN₃. A foundational understanding of its basic molecular properties is the first step in its comprehensive characterization.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃ | PubChem[2] |
| Molecular Weight | 167.60 g/mol | - |
| Monoisotopic Mass | 167.02502 Da | PubChem[2] |
| CAS Number | 112266-62-3 | - |
| Chemical Structure | PubChem[2] |
Lipophilicity: A Key Determinant of Drug-Like Character
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a molecule's solubility, permeability across biological membranes, and binding to plasma proteins.[3]
Predicted Lipophilicity
| Parameter | Predicted Value | Method | Source |
| XlogP | 2.5 | Computational | PubChem[2] |
This predicted XlogP value suggests that this compound possesses moderate lipophilicity, a desirable characteristic for many drug candidates, indicating a balance between aqueous solubility and lipid membrane permeability.
Experimental Protocol: Shake-Flask Method for logP Determination
The shake-flask method remains the gold standard for the experimental determination of logP.[4] Its principle lies in the partitioning of a compound between two immiscible phases, typically n-octanol and water, at equilibrium.
Methodology:
-
Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium.
-
Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in one of the phases.
-
Partitioning: Combine the two phases in a flask at a known volume ratio. The flask is then agitated (shaken) at a constant temperature until equilibrium is reached (typically several hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated using the following formula: logP = log([Compound]octanol / [Compound]water)
Acid Dissociation Constant (pKa): Understanding Ionization State
The pKa is a measure of the acidity or basicity of a compound and determines its ionization state at a given pH. This is crucial as the charge of a molecule affects its solubility, permeability, and target binding.
Predicted pKa
Due to the presence of nitrogen atoms in the heterocyclic rings, this compound is expected to be a weak base. The exact pKa would need to be determined experimentally, but computational methods can provide an estimate.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining pKa values. [5] Methodology:
-
Sample Preparation: Dissolve a precise amount of this compound in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Titration: Titrate the solution with a standardized strong acid (e.g., HCl) while continuously monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve or by analyzing the half-equivalence point.
Thermal Properties: Melting Point
The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound.
Experimental Data for Related Compounds
While the melting point of this compound is not documented, related imidazo[1,2-a]pyrimidine derivatives exhibit a range of melting points, often above 180 °C, indicating crystalline solids with relatively high lattice energies. [1][6]
Experimental Protocol: Capillary Melting Point Determination
A standard and accessible method for determining the melting point is using a capillary melting point apparatus. Methodology:
-
Sample Preparation: Finely powder the crystalline sample of this compound.
-
Capillary Loading: Pack a small amount of the powder into a capillary tube, typically to a height of 2-3 mm.
-
Measurement: Place the capillary tube in the heating block of the melting point apparatus.
-
Heating and Observation: Heat the block rapidly to a temperature about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Melting Range: Record the temperature at which the first liquid appears and the temperature at which the last solid particle melts. A narrow melting range (1-2 °C) is indicative of a pure compound.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound. For novel compounds like this compound, a combination of NMR, IR, and mass spectrometry is essential for unambiguous structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the imidazo[1,2-a]pyrimidine core and a singlet for the methyl group. The chemical shifts and coupling constants would provide detailed information about the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon framework.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include C-H stretching of the aromatic and methyl groups, C=N and C=C stretching within the heterocyclic rings, and the C-Cl stretching frequency.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum of its hydrochloride salt shows a prominent [M+H]⁺ ion at m/z 168.03230, consistent with the expected molecular weight. [2]
Synthesis and Reactivity
This compound and its derivatives are typically synthesized through the condensation of a substituted 2-aminopyrimidine with an α-haloketone. [1]The imidazo[1,2-a]pyrimidine scaffold is amenable to further functionalization, allowing for the exploration of structure-activity relationships.
Conclusion
This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, grounded in established scientific principles and experimental protocols. While some experimental data for this specific molecule remains to be published, the provided methodologies and data for related compounds offer a robust framework for its characterization. A thorough understanding and experimental determination of these properties are paramount for any research or development program involving this promising heterocyclic scaffold.
References
-
PubChem. (n.d.). 5-Chloro-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025, December 14). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide derivatives. Retrieved from [Link]
-
ACS Omega. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. American Chemical Society. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. Retrieved from [Link]
-
Yilmaz, F., et al. (2022). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). Imidazo(1,2-a)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Molecules. (2024, October 26). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
-
European Union. (2023). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. Retrieved from [Link]
-
Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]
-
University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]
-
World Health Organization. (n.d.). Annex 4. Retrieved from [Link]
-
YouTube. (2025, September 5). Order of Acidity and PKa in heterocyclic compounds. Chemazon-Complete Chemistry. Retrieved from [Link]
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
-
JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025, August 6). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO?. Retrieved from [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]
-
Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Retrieved from [Link]
-
PubMed. (n.d.). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (2025, September 7). Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved from [Link]
-
Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(98), 81608-81637. Retrieved from [Link]
Sources
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound hydrochloride (C7H6ClN3) [pubchemlite.lcsb.uni.lu]
- 3. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Mechanisms of Action of 5-Chloro-7-methylimidazo[1,2-a]pyrimidine
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Knowns and Unknowns
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][4][5]
This guide focuses on the potential mechanisms of action of a specific derivative, 5-Chloro-7-methylimidazo[1,2-a]pyrimidine. It is critical to establish from the outset that, as of the current scientific literature, the specific mechanistic pathways for this exact molecule have not been extensively elucidated. Therefore, this document will adopt a predictive and investigative framework. By synthesizing the wealth of data available for structurally related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine analogs, we can construct a robust, evidence-based hypothesis regarding the probable biological targets and cellular effects of this compound. This guide is designed to be a practical tool for researchers, providing not only a theoretical framework but also actionable experimental protocols to validate these hypotheses.
Part 1: The Predominant Hypothesis: Kinase Inhibition in Oncology
A substantial body of evidence points towards the imidazo[1,2-a]pyrimidine scaffold as a potent inhibitor of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.[6]
The Rationale: Why Kinases are a Probable Target
Kinases play a pivotal role in cell signaling, governing processes such as cell growth, proliferation, differentiation, and apoptosis. The ATP-binding pocket of many kinases provides a druggable target for small molecule inhibitors. The imidazo[1,2-a]pyrimidine core, being a bioisostere of the purine ring of ATP, is ideally suited to fit into these pockets and disrupt kinase activity.
Key Kinase Targets and Signaling Pathways
Based on studies of related compounds, two key kinase signaling pathways are of particular interest for the imidazo[1,2-a]pyrimidine class:
-
The c-KIT Receptor Tyrosine Kinase: Mutations leading to the constitutive activation of the c-KIT receptor tyrosine kinase are a major driver in various cancers, including gastrointestinal stromal tumors (GIST).[7] A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have demonstrated potent inhibitory activity against both wild-type and imatinib-resistant c-KIT mutants.[7][8] These compounds have shown excellent IC50 values in the nanomolar range and selectivity over other kinases.[7][9]
-
The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism, and its hyperactivation is a common feature of many cancers. Several imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives have been identified as potent inhibitors of PI3Kα and other kinases within this cascade.[6][10] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.[10]
Visualizing the Kinase Inhibition Pathways
Caption: Hypothesized kinase inhibition pathways for this compound.
Experimental Protocol: Kinase Inhibition Assay
To validate the hypothesis of kinase inhibition, a multi-step experimental approach is recommended.
Objective: To determine the in vitro inhibitory activity of this compound against a panel of protein kinases.
Methodology:
-
Compound Preparation:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Perform serial dilutions to generate a range of concentrations for IC50 determination.
-
-
Kinase Panel Screening:
-
Utilize a commercial kinase profiling service (e.g., Eurofins, Promega, Reaction Biology) to screen the compound against a broad panel of kinases at a fixed concentration (e.g., 1 or 10 µM). This will provide a "first-pass" identification of potential targets.
-
-
In Vitro Kinase Assay (Example: ADP-Glo™ Kinase Assay):
-
Principle: This luminescent assay quantifies the amount of ADP produced during the kinase reaction. Lower luminescence indicates higher kinase inhibition.
-
Procedure:
-
In a 384-well plate, add the kinase, the substrate, and ATP.
-
Add the serially diluted this compound or a known inhibitor (positive control) and DMSO (negative control).
-
Incubate at room temperature to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase reaction.
-
Measure luminescence using a plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Quantitative Data from Related Compounds
The following table summarizes the inhibitory activities of representative imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine compounds against key kinases, providing a benchmark for expected potency.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cell-Based IC50 (µM) | Reference |
| Compound 1 | PI3Kα | 2 | T47D | >10 | [6][10] |
| Various Analogs | c-KIT (V654A) | Nanomolar range | GIST 430/654 | Not specified | [7][9] |
Part 2: Alternative Mechanisms: Antimicrobial and Antifungal Activity
The imidazo[1,2-a]pyrimidine scaffold is also a recurring motif in compounds with significant antimicrobial and antifungal properties.[2][5][11][12][13][14][15]
The Rationale: Why Imidazo[1,2-a]pyrimidines are Effective Antimicrobials
The structural similarity to purines may allow these compounds to interfere with nucleic acid synthesis or other essential metabolic pathways in microorganisms.[5] The nitrogen-rich heterocyclic system can participate in various non-covalent interactions with microbial enzymes.
Potential Fungal Target: Lanosterol 14α-demethylase (CYP51)
For antifungal activity, a plausible mechanism is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[11] Azole-based antifungals are known to act via this mechanism, and the imidazo[1,2-a]pyrimidine core could potentially mimic this interaction.[11][16]
Potential Bacterial Targets
The specific bacterial targets for this class of compounds are less well-defined and could be multi-faceted. Potential mechanisms include:
-
Inhibition of DNA gyrase or topoisomerase IV.
-
Disruption of cell wall synthesis.
-
Inhibition of essential metabolic enzymes.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: A generalized workflow for determining the antimicrobial activity of a test compound.
Protocol: Broth Microdilution for MIC Determination
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacteria and fungi.
Methodology:
-
Media and Culture Preparation:
-
Prepare appropriate liquid growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Grow microbial strains to the logarithmic phase and adjust the inoculum to a standardized concentration (e.g., 0.5 McFarland standard).
-
-
Plate Preparation:
-
In a 96-well microtiter plate, add growth medium to all wells.
-
Add a known volume of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.
-
Include a positive control (microbes, no compound) and a negative control (media, no microbes).
-
-
Inoculation and Incubation:
-
Inoculate all wells (except the negative control) with the standardized microbial suspension.
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
A spectrophotometric reading can also be used for a quantitative assessment of growth inhibition.
-
Part 3: Concluding Remarks and Future Directions
While the precise mechanism of action for this compound remains to be definitively established, the existing body of literature on the imidazo[1,2-a]pyrimidine scaffold provides a strong foundation for targeted investigation. The most promising avenues for exploration are its potential as a kinase inhibitor for oncological applications and as an antimicrobial or antifungal agent.
The experimental protocols outlined in this guide provide a clear and logical path for elucidating the biological activity of this compound. A systematic approach, beginning with broad-panel screening followed by detailed mechanistic studies on identified targets, will be crucial. Further investigations could also include cell-based assays to assess cytotoxicity, apoptosis induction, and cell cycle arrest, as well as in vivo studies in relevant disease models to validate the therapeutic potential of this compound.
References
-
Al-Horani, R. A. (2023). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Pharmaceutical Patent Analyst, 12(1), 13-18. [Link]
-
Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (2022). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 24(5), 394. [Link]
-
PubMed. (2023). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. National Library of Medicine. [Link]
-
Al-Horani, R. A. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. Pharmaceutical Patent Analyst. [Link]
-
Abdel-Rahman, A. A. H. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 8(1), 84-98. [Link]
-
Krasavin, M., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. RSC Medicinal Chemistry. [Link]
-
Reddy, T. S., et al. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. Chemistry Central Journal, 9, 55. [Link]
-
Mandrichenko, B. E., Tkachenko, G. I., Mazur, I. A., & Steblyuk, P. N. (1979). ChemInform Abstract: SYNTHESIS OF 5-SUBSTITUTED 2-CHLORO-7-METHYLIMIDAZO(1,2-A)PYRIMIDINE AND THEIR BACTERICIDAL AND FUNGICIDAL ACTIVITY. Chemischer Informationsdienst, 10(15). [Link]
-
Patil, S. B., et al. (2016). Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. Research Journal of Pharmacy and Technology, 9(7), 845-849. [Link]
-
Sharma, A., et al. (2023). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry, 14(10), 1855-1877. [Link]
-
Sharma, A., et al. (2023). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry. [Link]
-
Al-Ostath, A. I., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9804. [Link]
-
Hublikar, M. G., et al. (2025). Hydrazineyl-linked imidazole[1,2-a]pyrimidine-thiazole hybrids: design, synthesis, and in vitro biological evaluation studies. Journal of Molecular Structure, 1315, 138374. [Link]
-
Al-Warhi, T., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 5057. [Link]
-
El-Sayed, N. N. E., et al. (2025). Investigation of New Biologically Active Benzo[8][9]imidazo[1,2-a]pyrimidine Derivatives as Broad-Spectrum Antimicrobial Agents: Synthesis, Anti-Biofilm, ROS and in Silico Studies. Drug Development Research, 86(3), e70096. [Link]
-
Krasavin, M., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. RSC Medicinal Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 12. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]
- 14. Hydrazineyl-linked imidazole[1,2-a]pyrimidine-thiazole hybrids: design, synthesis, and in vitro biological evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation of New Biologically Active Benzo[4,5]imidazo[1,2-a]pyrimidine Derivatives as Broad-Spectrum Antimicrobial Agents: Synthesis, Anti-Biofilm, ROS and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of 5-Chloro-7-methylimidazo[1,2-a]pyrimidine: A Technical Guide for Drug Discovery Professionals
Disclaimer: As of the latest literature review, specific biological activity data for 5-Chloro-7-methylimidazo[1,2-a]pyrimidine is not publicly available. This guide, therefore, provides a comprehensive overview of the well-established biological activities of the broader imidazo[1,2-a]pyrimidine scaffold and closely related analogs. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this specific molecule, with the understanding that direct experimental validation is required.
Introduction: The Imidazo[1,2-a]pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry
The imidazo[1,2-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to purines, the fundamental building blocks of DNA and RNA. This structural mimicry allows imidazo[1,2-a]pyrimidine derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Extensive research has demonstrated the potential of this scaffold in developing novel therapeutic agents with anticancer, antimicrobial, antiviral, antifungal, and anti-inflammatory properties.[1][3][4][5] The versatility of the imidazo[1,2-a]pyrimidine ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activity.
The Subject of this Guide: this compound
This guide focuses on the potential biological activities of a specific derivative: this compound. While direct experimental data is not yet available, the presence of a chloro group at the 5-position and a methyl group at the 7-position suggests the potential for distinct pharmacological properties. Halogen atoms, such as chlorine, are known to modulate the electronic and lipophilic character of molecules, often enhancing their binding affinity to biological targets and improving pharmacokinetic profiles. The methyl group can influence steric interactions and metabolic stability.
Anticipated Biological Activities Based on Analogous Compounds
Based on the extensive body of research on the imidazo[1,2-a]pyrimidine scaffold, this compound is predicted to exhibit a range of biological activities.
Anticancer Potential
Derivatives of imidazo[1,2-a]pyrimidine have shown significant promise as anticancer agents.[1] Studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines, including those of the breast, colon, and lung.[6] The proposed mechanisms of action often involve the inhibition of key enzymes in cellular signaling pathways, such as protein kinases, which are frequently dysregulated in cancer.[1] For instance, certain imidazo[1,2-a]pyrimidine derivatives have been identified as inhibitors of B-Raf kinase, a crucial component of the MAPK/ERK signaling pathway that is often mutated in melanoma and other cancers.[1]
Hypothesized Mechanism of Action: Kinase Inhibition
A plausible mechanism of action for the anticancer effects of imidazo[1,2-a]pyrimidine derivatives is the inhibition of protein kinases. These enzymes play a critical role in cell signaling, and their aberrant activity is a hallmark of many cancers. The imidazo[1,2-a]pyrimidine scaffold can act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This disruption of signaling can lead to cell cycle arrest and apoptosis.
Table 1: Anticancer Activity of Representative Imidazo[1,2-a]pyrimidine Analogs
| Compound/Analog | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Imidazo[1,2-a]pyrimidine derivative 11e | Various | 1.4 | [1] |
| Tetrahydroimidazo[1,2-a]pyrimidine derivative 23 | Human Breast (MCF-7) | 34.78 | [6] |
Note: The data presented in this table is for analogous compounds and not for this compound.
Antimicrobial and Antifungal Activity
The imidazo[1,2-a]pyrimidine scaffold has also been extensively investigated for its antimicrobial and antifungal properties.[2][3][5][7][8] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5] The mechanism of antimicrobial action is thought to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Table 2: Antimicrobial Activity of a Representative Imidazo[1,2-a]pyrimidine Analog
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| Imidazo[1,2-a]pyrimidine chalcogenide 7 | C. keyfer | 18.87 | |
| Imidazo[1,2-a]pyrimidine chalcogenide 7 | E. coli | 18.87 |
Note: The data presented in this table is for an analogous compound and not for this compound.
Synthesis and Characterization: A Proposed Route
The synthesis of this compound can be approached through established methods for constructing the imidazo[1,2-a]pyrimidine core, most notably the Chichibabin reaction.[8] This reaction typically involves the condensation of a 2-aminopyrimidine derivative with an α-haloketone.
Proposed Synthetic Protocol
A plausible synthetic route for this compound is outlined below. This protocol is based on general procedures for the synthesis of related compounds and would require optimization for this specific target molecule.
Step 1: Synthesis of 2-amino-4-chloro-6-methylpyrimidine
The starting material, 2-amino-4-chloro-6-methylpyrimidine, can be synthesized from commercially available precursors.
Step 2: Chichibabin Condensation
-
To a solution of 2-amino-4-chloro-6-methylpyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add chloroacetone (1.1 equivalents).
-
The reaction mixture is heated at reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield this compound.
Characterization
The structure of the synthesized compound should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the proton and carbon framework.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Experimental Protocols for Biological Evaluation
To assess the biological activity of this compound, a series of in vitro assays would be necessary. The following are representative protocols for evaluating its potential anticancer and antimicrobial activities.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of the compound that inhibits cell growth by 50%) is determined.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth media to a specific turbidity, corresponding to a known concentration of microorganisms.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Potential Mechanisms and Workflows
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a representative signaling pathway that could be targeted by imidazo[1,2-a]pyrimidine derivatives and a general workflow for their biological evaluation.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
Caption: General experimental workflow for the synthesis and biological evaluation of this compound.
Conclusion and Future Directions
The imidazo[1,2-a]pyrimidine scaffold represents a highly promising starting point for the development of novel therapeutic agents. While specific biological data for this compound is currently lacking, the extensive research on related analogs strongly suggests its potential as a bioactive molecule, particularly in the areas of oncology and infectious diseases.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. In vitro screening against a diverse panel of cancer cell lines and microbial strains will be crucial to identify its primary biological activities. Subsequent studies should then aim to elucidate its mechanism of action, which may involve kinase inhibition or other cellular pathways. The findings from these investigations will be instrumental in determining the therapeutic potential of this specific derivative and guiding the future design of more potent and selective imidazo[1,2-a]pyrimidine-based drugs.
References
-
Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. PubMed. [Link]
-
Synthesis, structural analysis, antimicrobial evaluation and synergistic studies of imidazo[1,2-a]pyrimidine chalcogenides. RSC Publishing. [Link]
-
Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. PubMed Central. [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. [Link]
-
Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. ResearchGate. [Link]
-
[Synthesis and antitumor activities of pyrimidines]. PubMed. [Link]
-
Derivatives of Imidazole. II. Synthesis and Reactions of Imidazo[1,2-α]pyrimidines and Other Bi- and Tricyclic Imidazo Derivatives with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed Central. [Link]
-
Investigation of New Biologically Active Benzo[1][2]imidazo[1,2-a]pyrimidine Derivatives as Broad-Spectrum Antimicrobial Agents: Synthesis, Anti-Biofilm, ROS and in Silico Studies. PubMed. [Link]
-
(PDF) Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide derivatives. ResearchGate. [Link]
-
Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. PubMed Central. [Link]
-
Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. PubMed. [Link]
-
Synthesis and biological evaluation of some new imidazo[1,2-c]pyrimido [5,4-e]pyrimidin-5-amine derivatives. ResearchGate. [Link]
-
Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. PubMed. [Link]
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. [Link]
-
Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. PubMed Central. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
-
Potential antitumor agents. 34.(1) Synthesis and antitumor activity of guanylhydrazones from imidazo[2,1-b]thiazoles and from diimidazo[1,2-a: 1,2-c] pyrimidine. PubMed. [Link]
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PubMed Central. [Link]
-
(PDF) Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. ResearchGate. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]
-
Hydrazineyl-linked imidazole[1,2-a]pyrimidine-thiazole hybrids: design, synthesis, and in vitro biological evaluation studies. RSC Publishing. [Link]
Sources
- 1. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of New Biologically Active Benzo[4,5]imidazo[1,2-a]pyrimidine Derivatives as Broad-Spectrum Antimicrobial Agents: Synthesis, Anti-Biofilm, ROS and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]
- 8. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Chloro-7-methylimidazo[1,2-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-7-methylimidazo[1,2-a]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyrimidine scaffold is a well-established pharmacophore known for a wide range of biological activities, and its halogenated derivatives are crucial for further chemical modifications and structure-activity relationship (SAR) studies. This document details the chemical identity, structural elucidation, a generalized synthesis protocol, and the broader pharmacological context of this compound class. It is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the imidazo[1,2-a]pyrimidine core.
Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine nucleus is a fused bicyclic heteroaromatic system that has garnered substantial attention in the field of medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives of this scaffold have been reported to possess anti-cancer, anti-viral, anti-microbial, anti-fungal, and anti-inflammatory properties.[1] The versatility of the imidazo[1,2-a]pyrimidine core, coupled with the potential for substitution at various positions, makes it a privileged scaffold in drug discovery programs. The introduction of a chloro group and a methyl group, as in this compound, offers strategic advantages for modulating the compound's physicochemical properties and for serving as a handle for further synthetic transformations.
Chemical Identity and Structure
Core Compound Identification
| Property | Value | Source |
| Compound Name | This compound | N/A |
| CAS Number | 112266-62-3 | [3] |
| Molecular Formula | C₇H₆ClN₃ | [4] |
| Molecular Weight | 167.59 g/mol | [4] |
Chemical Structure
The chemical structure of this compound consists of a pyrimidine ring fused to an imidazole ring. A chlorine atom is substituted at the 5-position and a methyl group at the 7-position of the bicyclic system.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol (Generalized)
This protocol is a generalized procedure based on common methods for the synthesis of imidazo[1,2-a]pyrimidine derivatives and should be optimized for the specific synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-methyl-6-chloropyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Reagent Addition: To the stirred solution, add an α-haloacetaldehyde derivative (e.g., bromoacetaldehyde diethyl acetal followed by hydrolysis, or a similar reagent) (1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.
Structural Characterization
The structure of the synthesized compound should be confirmed using a combination of spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the imidazo[1,2-a]pyrimidine core and the methyl protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule, confirming the presence of the fused ring system and the substituents.
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).
-
Infrared Spectroscopy (IR): The IR spectrum will show characteristic absorption bands for the C-Cl bond, C-H bonds of the aromatic rings and the methyl group, and the C=N and C=C bonds of the heterocyclic system.
Pharmacological Context and Potential Applications
While specific biological data for this compound is not extensively available in the public domain, the broader class of imidazo[1,2-a]pyrimidine derivatives has been widely investigated for various therapeutic applications.
Known Biological Activities of the Scaffold
Derivatives of imidazo[1,2-a]pyrimidine have demonstrated a wide array of biological activities, including:
-
Antimicrobial and Antifungal Activity: Many compounds within this class exhibit potent activity against various strains of bacteria and fungi. [5]* Antiviral Activity: The scaffold has been explored for its potential in developing antiviral agents. [2]* Anti-cancer Activity: Several imidazo[1,2-a]pyrimidine derivatives have shown promising cytotoxic effects against various cancer cell lines. [1]* Anti-inflammatory Activity: The anti-inflammatory properties of this class of compounds have also been reported. [1]
Potential Mechanism of Action
The mechanism of action for imidazo[1,2-a]pyrimidine derivatives is diverse and target-dependent. Their structural similarity to purines allows them to interact with a range of enzymes and receptors. For instance, some derivatives have been shown to act as kinase inhibitors, which is a common mechanism for anti-cancer agents. In the context of antimicrobial activity, they may interfere with essential cellular processes in microorganisms.
Future Directions
This compound represents a valuable starting point for the development of new chemical entities. The presence of the chloro substituent at the 5-position provides a reactive site for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the creation of a library of derivatives with diverse substituents, which can be screened for a wide range of biological activities. Future research should focus on the specific synthesis and biological evaluation of this compound to fully elucidate its therapeutic potential.
References
-
Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. [Link]
-
El-Sayed, M. A. A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1279, 135005. [Link]
-
PubChem. (n.d.). 5-Chloro-6-methyl-imidazo[1,2-a]pyrimidine. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-CHLORO-3-FORMYL-7-METHYL-2-PHENYLIMIDAZO-[1,2-A]-PYRIMIDINE. Retrieved from [Link]
-
Mandrichenko, B. E., et al. (1979). ChemInform Abstract: SYNTHESIS OF 5-SUBSTITUTED 2-CHLORO-7-METHYLIMIDAZO(1,2-A)PYRIMIDINE AND THEIR BACTERICIDAL AND FUNGICIDAL ACTIVITY. Chemischer Informationsdienst, 10(15). [Link]
-
Wouters, J., et al. (1995). Clinical pharmacology of rocuronium (Org 9426): study of the time course of action, dose requirement, reversibility, and pharmacokinetics. Anesthesiology, 82(4), 883-893. [Link]
-
Srivastava, R. P., et al. (1987). Imidazo(1,2-c)pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(beta-D-arabinofuranosyl)imidazo(1,2-c)pyrimidines. Journal of Medicinal Chemistry, 30(9), 1613-1618. [Link]
-
Request PDF. (n.d.). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. Retrieved from [Link]
-
Kethireddy, S., et al. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. Chemistry Central Journal, 9(1), 51. [Link]
-
Arctom. (n.d.). CAS NO. 112266-62-3 | 5-Chloro-7-methylimidazo[1,2-a]. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 27(21), 7288. [Link]
-
PubChem. (n.d.). 5-Chloro-6-methyl-imidazo[1,2-a]pyrimidine. Retrieved from [Link]
-
Fassihi, A., et al. (2023). Novel Benzoi[3][6]midazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation. Scientific Reports, 13(1), 1334. [Link]
-
Wierda, J. M., et al. (1991). The pharmacodynamics and pharmacokinetics of Org 9426, a new non-depolarizing neuromuscular blocking agent, in patients anaesthetized with nitrous oxide, halothane and fentanyl. European Journal of Anaesthesiology, 8(6), 451-459. [Link]
Sources
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology of rocuronium (Org 9426): study of the time course of action, dose requirement, reversibility, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 112266-62-3|this compound|BLD Pharm [bldpharm.com]
- 4. 5-Chloro-6-methyl-imidazo[1,2-a]pyrimidine | C7H6ClN3 | CID 90134259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
Unlocking the Therapeutic Potential of 5-Chloro-7-methylimidazo[1,2-A]pyrimidine: A Technical Guide to Target Identification and Validation
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific, yet under-explored derivative, 5-Chloro-7-methylimidazo[1,2-a]pyrimidine. Lacking direct experimental data for this precise molecule, this document outlines a comprehensive, field-proven strategy for its target identification and validation. We will synthesize data from closely related analogs to hypothesize primary target classes, with a significant focus on protein kinases, and provide detailed, actionable protocols for researchers, scientists, and drug development professionals to elucidate its mechanism of action and therapeutic utility.
Introduction: The Promise of the Imidazo[1,2-a]pyrimidine Core
The imidazo[1,2-a]pyrimidine system, a nitrogen-bridged heterocyclic compound, is of immense interest to the pharmaceutical industry. Its structural similarity to purines allows it to interact with a multitude of biological targets. Marketed drugs such as divaplon and fasiplon, which have anxiolytic and anticonvulsant properties, contain this core structure, highlighting its therapeutic viability.[1][2] The diverse pharmacological profile of this scaffold is broad, with derivatives showing promise as anticancer[3], anti-inflammatory[4], antiviral[3], and antimicrobial agents.[1]
The specific substitutions on the imidazo[1,2-a]pyrimidine ring system are critical in defining the molecule's pharmacological profile and target specificity. The presence of a chloro group, as seen in the subject of this guide, this compound, is particularly noteworthy. Studies on related chloro-substituted imidazo[1,2-a]pyridines and pyrazines have demonstrated potent inhibitory activity against various protein kinases, suggesting a primary therapeutic avenue in oncology.[5][6] The 7-methyl group likely contributes to the fine-tuning of the structure-activity relationship (SAR), potentially enhancing binding affinity or modifying the pharmacokinetic properties of the molecule.[7][8]
This guide will therefore focus on a logical, structured approach to systematically identify and validate the therapeutic targets of this compound, with a primary hypothesis centered on kinase inhibition.
Hypothesized Target Classes and Rationale
Based on the extensive literature on analogous compounds, we can prioritize several classes of proteins as high-probability targets for this compound.
Primary Hypothesized Target Class: Protein Kinases
The human kinome represents one of the most significant classes of drug targets, particularly in oncology. The chloro-substitution on heterocyclic scaffolds has proven to be a key feature for potent kinase inhibition. A commercially available analog, 5-Chloroimidazo[1,2-c]pyrimidine, is explicitly used as a key intermediate in the synthesis of kinase inhibitors for cancer therapy.[9]
Key Kinase Families of Interest:
-
Aurora Kinases: A 3-chloro-imidazo[1,2-a]pyrazine derivative has been shown to be a potent inhibitor of Aurora-A kinase, a key regulator of mitosis.[5]
-
Fibroblast Growth Factor Receptors (FGFR): Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives have been developed as selective FGFR inhibitors for hepatocellular carcinoma.[10]
-
Spleen Tyrosine Kinase (Syk) Family: Imidazo[1,2-c]pyrimidine derivatives have been identified as potent inhibitors of Syk family kinases, which are crucial in allergic and autoimmune disorders.[11]
-
Inhibitor of nuclear factor kappa-B kinase (IKK-β): Imidazo(1,2-a)thieno(3,2-e)pyrazines have been investigated as selective IKK-β inhibitors, a target in inflammatory pathways.[12]
The 5-chloro and 7-methyl substitutions of our lead compound likely play a crucial role in directing its binding to the ATP-binding pocket of specific kinases, influencing both potency and selectivity.
Secondary and Tertiary Hypothesized Target Classes
While kinase inhibition is the primary hypothesis, the versatility of the imidazo[1,2-a]pyrimidine scaffold warrants consideration of other potential target classes:
-
Anti-inflammatory Targets: Derivatives of this scaffold have demonstrated anti-inflammatory properties, potentially through the inhibition of enzymes like Cyclooxygenase-2 (COX-2).[4]
-
Microbial Enzymes: The scaffold has been explored for its antibacterial, antifungal, and antileishmanial activities, suggesting that it may target essential enzymes in these pathogens.[1][7][8]
-
Central Nervous System (CNS) Receptors: Given that some imidazo[1,2-a]pyrimidine-containing drugs act as anxiolytics and anticonvulsants, targets such as GABA-A receptors are also a possibility.[1]
A Step-by-Step Guide to Target Identification and Validation
The following section outlines a comprehensive workflow for the de-novo identification and validation of the molecular targets of this compound. This process integrates computational and experimental methodologies to build a robust body of evidence.
Phase 1: In Silico Target Prediction and Prioritization
Given the absence of direct biological data, the initial phase relies on computational methods to predict potential targets and guide subsequent experimental work.[13]
Workflow for Computational Target Prediction:
Caption: Computational workflow for in silico target identification.
Detailed Protocol for Molecular Docking:
-
Compound Preparation: Generate a 3D structure of this compound and perform energy minimization using computational chemistry software (e.g., Avogadro, ChemDraw).
-
Target Selection: Based on the hypothesized target classes, select a panel of protein structures from the Protein Data Bank (PDB). Focus on a diverse set of kinases implicated in cancer and inflammatory diseases.
-
Docking Simulation: Utilize molecular docking software (e.g., AutoDock Vina, Schrödinger's Glide) to predict the binding mode and affinity of the compound to the selected protein targets.
-
Analysis and Prioritization: Analyze the docking scores and binding poses. Targets with high predicted binding affinities and plausible interactions with key residues in the active site will be prioritized for experimental validation.
Phase 2: Experimental Target Identification
The prioritized list of potential targets from the in silico screening will be investigated using established experimental techniques. A combination of affinity-based and label-free methods provides a robust approach.[14][15]
3.2.1. Affinity-Based Pull-Down Assays
This classical method involves immobilizing the small molecule to pull down its binding partners from a complex biological sample.[16]
Experimental Workflow for Affinity-Based Pull-Down:
Caption: A multi-pronged approach to validating identified targets.
Conclusion and Future Directions
While this compound remains a molecule with unexplored potential, the rich chemical and biological landscape of its parent scaffold provides a clear and rational path forward for its investigation. The strong precedent for kinase inhibition by chloro-substituted imidazo-fused heterocycles positions this target class as the most promising starting point for a comprehensive target identification campaign.
The integrated workflow presented in this guide, combining in silico prediction with robust experimental methodologies like affinity pull-downs and DARTS, followed by rigorous in vitro and in vivo validation, offers a blueprint for elucidating the mechanism of action of this and other novel small molecules. Successful execution of these protocols will not only reveal the direct molecular targets of this compound but also pave the way for its potential development as a novel therapeutic agent.
References
-
University College London. Target Identification and Validation (Small Molecules). Available from: [Link].
-
Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 73. Available from: [Link].
-
Tabana, Y. M., et al. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available from: [Link].
-
Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(3), 163-167. Available from: [Link].
-
Chemspace. (2025). Target Identification and Validation in Drug Discovery. Available from: [Link].
-
Wang, Y., et al. (2024). Validation guidelines for drug-target prediction methods. Drug Discovery Today, 29(11), 104037. Available from: [Link].
-
MtoZ Biolabs. (n.d.). Drug Target Identification and Validation. Available from: [Link].
-
Schuhmacher, A. (2014). Molecular Target Validation in preclinical drug discovery. V-Bio. Available from: [Link].
-
Al-Warhi, T., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available from: [Link].
-
Lee, H., et al. (2025). Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma. European Journal of Medicinal Chemistry, 282, 117047. Available from: [Link].
-
Bouloc, N., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993. Available from: [Link].
-
El-Sayed, N. A. E., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Heliyon, 9(8), e18503. Available from: [Link].
-
El-Gamal, M. I., et al. (2025). Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. Journal of Inflammation Research, 18, 123-135. Available from: [Link].
-
Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(22), 9579-9591. Available from: [Link].
-
Al-Otaibi, M. M., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(1), 123. Available from: [Link].
-
Teulade, J. C., et al. (1989). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 37(8), 2139-2142. Available from: [Link].
-
Atwell, G. J., et al. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(7), 4825-4842. Available from: [Link].
-
Murugesan, D., et al. (2007). Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(15), 4284-4289. Available from: [Link].
-
Patel, D. K., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. Available from: [Link].
-
Mohamed, A., et al. (2019). Computational Prediction of Drug-Target Interactions via Ensemble Learning. Methods in Molecular Biology, 1903, 239-254. Available from: [Link].
-
MySkinRecipes. (n.d.). 5-Chloroimidazo[1,2-c]pyrimidine. Available from: [Link].
-
De Rycker, M., et al. (2020). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. MedChemComm, 11(7), 1185-1191. Available from: [Link].
-
Perin, N., et al. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 26(11), 3183. Available from: [Link].
-
Mandrichenko, B. E., et al. (1979). SYNTHESIS OF 5‐SUBSTITUTED 2‐CHLORO‐7‐METHYLIMIDAZO(1,2‐A)PYRIMIDINE AND THEIR BACTERICIDAL AND FUNGICIDAL ACTIVITY. Chemischer Informationsdienst, 10(15). Available from: [Link].
-
Al-Warhi, T., et al. (2025). Investigation of New Biologically Active Benzoi[16]midazo[1,2-a]pyrimidine Derivatives as Broad-Spectrum Antimicrobial Agents: Synthesis, Anti-Biofilm, ROS and in Silico Studies. Drug Development Research, 86(3), e70096. Available from: [Link].
-
Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386. Available from: [Link].
-
Uslu Kobak, R. Z., et al. (2024). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Molecules, 29(1), 123. Available from: [Link].
Sources
- 1. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents [mdpi.com]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Chloroimidazo[1,2-c]pyrimidine [myskinrecipes.com]
- 9. Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Computational Prediction of Drug-Target Interactions via Ensemble Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 14. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and History of Imidazo[1,2-a]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyrimidine scaffold is a fused heterocyclic system of immense interest in medicinal chemistry and materials science.[1][2] This nitrogen-bridged bicyclic structure, a bioisostere of natural purines, serves as a privileged core in a multitude of pharmacologically active agents.[2][3] Its versatile synthetic accessibility and broad spectrum of biological activities—spanning anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) applications—have cemented its importance in drug discovery.[1][2][4] This guide provides a technical overview of the historical milestones, from its initial synthesis to the evolution of its preparation and the discovery of its profound biological significance.
The Dawn of a Scaffold: The Tschitschibabin Synthesis
The journey of the imidazo[1,2-a]pyrimidine core began with the pioneering work of Russian chemist Aleksei Tschitschibabin (also spelled Chichibabin). While best known for the Chichibabin reaction that directly aminates pyridines, his group's exploration of heterocyclic chemistry led to the first synthesis of the related imidazo[1,2-a]pyridine framework in 1925.[5][6][7][8] This foundational reaction involved the condensation of a 2-aminopyridine with an α-haloketone.[5]
This methodology was quickly adapted for the pyrimidine series. The classical synthesis of imidazo[1,2-a]pyrimidines involves the condensation of 2-aminopyrimidine with an α-haloketone, such as 2-bromoacetophenone. This reaction, often referred to as the Tschitschibabin synthesis for this class of compounds, laid the fundamental groundwork for accessing this critical scaffold.[3]
Causality Behind the Experimental Choice: The brilliance of this approach lies in the inherent nucleophilicity of the endocyclic nitrogen of the 2-aminopyrimidine. The reaction proceeds via an initial N-alkylation of the more nucleophilic ring nitrogen, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic fused-ring system. This two-component condensation provided a straightforward, albeit sometimes low-yielding, entry point to the scaffold.[5]
Generalized Tschitschibabin Reaction for Imidazo[1,2-a]pyrimidines
Caption: Generalized workflow of the Tschitschibabin synthesis.
Evolution of Synthetic Strategies
While the Tschitschibabin reaction was revolutionary, its limitations, such as harsh reaction conditions and modest yields, prompted the development of more sophisticated and efficient synthetic methodologies.[5] The need for greater molecular diversity to fuel drug discovery programs was a major driver of this evolution.
Multicomponent Reactions (MCRs)
A significant leap forward came with the application of multicomponent reactions (MCRs). These one-pot reactions combine three or more starting materials to form a product that contains portions of all the initial reactants. This strategy is highly convergent and atom-economical, making it ideal for generating large libraries of compounds for high-throughput screening.
A notable example is the three-component condensation of 2-aminopyrimidine, an aldehyde, and an isonitrile.[9] This reaction proceeds smoothly to generate 3-amino-substituted imidazo[1,2-a]pyrimidines, a class of compounds with significant biological relevance.[9] The mechanism is believed to involve the formation of an iminium species, which is then attacked by the isonitrile, followed by a 5-endo-dig cyclization and rearomatization.[9]
Modern Catalytic and Greener Approaches
In recent years, the focus has shifted towards catalyst-driven and environmentally benign synthetic methods.
-
Catalyst-Free Synthesis: Dong-Jian Zhu and colleagues developed a method for reacting α-bromo/chloroketones with 2-aminopyrimidines at a modest 60°C without any catalyst or solvent.[5]
-
Microwave-Assisted Synthesis: The use of microwave irradiation, often in conjunction with a solid catalyst like alumina (Al2O3) under solvent-free conditions, has emerged as a rapid and efficient method for synthesizing these scaffolds.[2]
-
Lewis Acid Catalysis: Lewis acids such as FeCl3 have been identified as superior catalysts for cascade reactions combining nitroolefins with 2-aminopyrimidines to yield 3-unsubstituted imidazo[1,2-a]pyrimidines.[5]
These advancements not only improve efficiency and yield but also align with the principles of green chemistry by reducing solvent waste and energy consumption.[2]
Representative Experimental Protocol: Three-Component Synthesis of 3-Amino-Imidazo[1,2-a]pyrimidines
The following protocol is adapted from a general procedure for Ugi-type multicomponent reactions leading to this scaffold.[9]
Objective: To synthesize a 3-amino-substituted imidazo[1,2-a]pyrimidine derivative via a one-pot condensation.
Materials:
-
2-Aminopyrimidine (1.0 mmol)
-
Aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
Isonitrile (e.g., tert-Butyl isocyanide) (1.0 mmol)
-
Methanol (MeOH) (3 mL)
-
Glacial Acetic Acid (2.0 mmol)
-
1N Hydrochloric Acid (HCl)
Procedure:
-
To a 10 mL round-bottom flask, add 2-aminopyrimidine (1.0 mmol), the selected aldehyde (1.0 mmol), and the isonitrile (1.0 mmol).
-
Dissolve or suspend the reactants in 3 mL of methanol.
-
Add glacial acetic acid (2.0 mmol) to the mixture.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, acidify the mixture to pH 1 with 1N HCl and stir for 30 minutes to quench any residual isonitrile.
-
Evaporate the solvent under reduced pressure.
-
The crude product can then be purified by standard methods such as column chromatography or recrystallization.
The Emergence of Biological Activity: From Scaffold to Drug Candidate
The structural similarity of imidazo[1,2-a]pyrimidines to endogenous purines hinted at their potential to interact with biological systems.[2][3] This hypothesis spurred investigations that unveiled a vast spectrum of pharmacological activities.
Initial discoveries highlighted their potential as anti-inflammatory and analgesic agents.[4] Over time, the scaffold proved to be remarkably versatile, with derivatives showing potent activity in numerous therapeutic areas.
| Therapeutic Area | Example Activity/Target | Key Investigational Drugs |
| CNS Disorders | Anxiolytic, Anticonvulsant (GABA-A Receptor Agonists) | Divaplon, Fasiplon, Taniplon[3][4] |
| Oncology | Wnt/β-catenin Signaling Inhibition, Kinase Inhibition | Various preclinical candidates[10][11] |
| Infectious Diseases | Antiviral (e.g., HIV, Hepatitis C), Antifungal, Antimicrobial | Various preclinical candidates[1][2] |
| Inflammatory Diseases | COX-2 Inhibition, Lp-PLA2 Inhibition | Various preclinical candidates[4][12] |
Trustworthiness Through Self-Validation: The recurring appearance of the imidazo[1,2-a]pyrimidine core in multiple, independent drug discovery campaigns targeting different diseases serves as a powerful validation of its utility. The scaffold's ability to be chemically modified at various positions allows for the fine-tuning of its pharmacokinetic and pharmacodynamic properties, enabling medicinal chemists to optimize it for specific biological targets. For instance, structure-activity relationship (SAR) studies led to the discovery of compounds with potent and selective inhibition of lipoprotein-associated phospholipase A2 (Lp-PLA2), a target for inflammation-associated diseases like atherosclerosis.[12]
Visualization of Drug Discovery Logic
Caption: Iterative cycle of drug discovery involving the imidazo[1,2-a]pyrimidine scaffold.
Conclusion and Future Perspectives
From its first synthesis via the classical Tschitschibabin reaction to its assembly through modern, efficient multicomponent strategies, the imidazo[1,2-a]pyrimidine scaffold has had a remarkable history. Its journey from a chemical curiosity to a cornerstone of modern medicinal chemistry is a testament to its versatile nature. The scaffold's inherent "drug-like" properties and its synthetic tractability ensure that it will remain a focus of intense research. Future efforts will likely concentrate on developing even more sustainable synthetic methods, exploring novel biological targets, and advancing current lead compounds through the clinical pipeline, further solidifying the enduring legacy of this exceptional heterocyclic system.
References
-
Blackburn, C. (1998). Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Tetrahedron Letters, 39(33), 5469-5472. [Link]
-
Recent Progress in Medicinal Chemistry (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
-
BIO Web of Conferences (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 83, 01004. [Link]
-
Al-Ostath, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. [Link]
-
Bentouhami, E., et al. (2021). Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. Research on Chemical Intermediates, 47(11), 4729-4743. [Link]
-
MDPI (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. [Link]
-
Teulade, J.C., et al. (1989). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 37(7), 1751-1756. [Link]
-
Myrianthopoulos, V., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. PubMed. [Link]
-
Katritzky, A.R., et al. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 68(14), 5724–5727. [Link]
-
ResearchGate (n.d.). Imidazopyridine derivatives from the Chichibabin reaction. ResearchGate. [Link]
-
Glushkov, V.A., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Arkivoc, 2024(5), 1-18. [Link]
-
Grokipedia (n.d.). Chichibabin reaction. Grokipedia. [Link]
-
Uslu Kobak, R.Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386. [Link]
-
Kamal, A., et al. (2023). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. PubMed Central. [Link]
-
Wang, Y., et al. (2015). Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors. Journal of Medicinal Chemistry, 58(21), 8529–8541. [Link]
-
Uslu Kobak, R.Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. [Link]
-
Goel, R., et al. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5, 81608-81637. [Link]
-
Wikipedia (n.d.). Chichibabin reaction. Wikipedia. [Link]
-
Studley, J. (2018). The Chichibabin amination reaction. Scientific Update. [Link]
-
Shoji, T., et al. (2019). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU. [Link]
Sources
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bio-conferences.org [bio-conferences.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 8. scientificupdate.com [scientificupdate.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to In Silico Modeling of 5-Chloro-7-methylimidazo[1,2-a]pyrimidine Interactions
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of molecules targeting a range of critical proteins, including kinases and GABA-A receptors.[1][2][3] Understanding the atomic-level interactions between derivatives like 5-Chloro-7-methylimidazo[1,2-a]pyrimidine and their biological targets is paramount for rational drug design and optimization. Computational, or in silico, modeling provides a powerful, cost-effective suite of tools to predict, visualize, and quantify these interactions, thereby accelerating the drug discovery pipeline.[4][5][6] This guide offers a comprehensive, technically-grounded walkthrough of a complete in silico workflow, from ligand and protein preparation to the rigorous evaluation of binding stability and affinity. We delve into the causality behind each methodological choice, providing not just a protocol, but a framework for critical thinking in computational drug design. The methodologies covered include molecular docking for pose prediction, molecular dynamics (MD) simulations for assessing complex stability, and MM/PBSA calculations for estimating binding free energy.
The Pharmacological Significance of the Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine core is a nitrogen-fused heterocyclic system of significant interest to medicinal chemists.[3] Its rigid structure and versatile substitution points allow for the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for various biological targets.
Prominent therapeutic targets for this scaffold include:
-
Protein Kinases: Many derivatives have been developed as potent inhibitors of protein kinases, such as c-KIT, which are often dysregulated in cancers like gastrointestinal stromal tumors (GIST).[7][8][9] The scaffold can effectively occupy the ATP-binding site, forming key hydrogen bonds and hydrophobic interactions.
-
GABA-A Receptors: This scaffold is also known to produce ligands for the benzodiazepine binding site on γ-aminobutyric acid type A (GABA-A) receptors, making them candidates for treating neurological and anxiety disorders.[1][10][11][12]
Given this dual potential, this guide will use a representative protein kinase as the target system to illustrate the computational workflow. The principles and methods described are, however, broadly applicable to other protein targets.
The Integrated In Silico Workflow: A Rationale
A robust computational analysis of a protein-ligand interaction is not a single experiment but a multi-stage process. Each stage builds upon the last, increasing in computational cost and predictive accuracy. Relying solely on one method, such as molecular docking, provides an incomplete and potentially misleading picture.
Our workflow is built on three pillars:
-
Molecular Docking: A computationally efficient method to predict the most likely binding poses (orientation and conformation) of the ligand within the protein's active site.[13][14] It serves as the essential starting point for more complex analyses.
-
Molecular Dynamics (MD) Simulation: A powerful technique that simulates the natural, dynamic movement of the protein-ligand complex over time in a solvated environment.[15] This allows us to assess the stability of the docked pose and observe how interactions evolve.
-
Binding Free Energy Calculation: End-point methods like MM/PBSA are used to estimate the binding free energy from the MD simulation snapshots, providing a more quantitative and accurate prediction of binding affinity than docking scores alone.[16][17]
Caption: The integrated workflow for in silico interaction modeling.
Protocol 1: Ligand Preparation
Causality: The starting point for any simulation is an accurate 3D representation of the ligand. A 2D drawing is insufficient as it lacks the correct bond lengths, angles, and charge distribution necessary for force field calculations. This protocol ensures the ligand is in a low-energy, physically realistic conformation.
Methodology:
-
Obtain 2D Structure: Draw this compound using chemical drawing software like MarvinSketch or retrieve its structure from a database like PubChem.
-
Convert to 3D: Use a program like Open Babel or the graphical interface in UCSF Chimera to generate an initial 3D structure.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or GAFF). This step corrects unrealistic bond lengths and angles, relaxing the structure into a low-energy state.[18]
-
Assign Partial Charges: Accurate partial charges are critical for calculating electrostatic interactions. Use a method like Gasteiger-Hückel or AM1-BCC. For higher accuracy, quantum mechanical calculations (e.g., using Gaussian or ORCA) can be employed to derive RESP charges.
-
Save in Correct Format: Save the final, prepared ligand structure as a .mol2 or .pdbqt file, which retains the 3D coordinates, charge information, and atom types required for docking software.[19]
Protocol 2: Protein Target Preparation
Causality: Crystal structures from the Protein Data Bank (PDB) are static snapshots and often contain experimental artifacts like water molecules, co-factors, or missing atoms (e.g., hydrogens) that must be addressed before simulation.[18][20] This "cleaning" process is crucial for creating a chemically correct and computationally stable system.[21][22]
Methodology:
-
Select and Download Structure: Choose a high-resolution (<2.5 Å) crystal structure of the target kinase from the RCSB PDB. If a co-crystallized ligand is present, it can be used to define the binding site.
-
Initial Cleaning: Load the PDB file into a molecular visualization program like UCSF Chimera or PyMOL.
-
Remove all non-essential water molecules. Some water molecules may be structurally important and involved in bridging interactions; these can be retained on a case-by-case basis after careful inspection.[18]
-
Delete any co-solvents, ions, or alternate conformations not relevant to the study.
-
If the protein is a multimer, retain only the chain(s) necessary for the simulation.[20]
-
-
Add Hydrogens and Assign Charges:
-
PDB files typically do not include hydrogen atoms. Add them using a standard tool like Chimera's AddH or the Protein Preparation Wizard in Schrödinger Maestro.[22][23] This step is critical for defining the correct hydrogen bond network.
-
Assign partial charges using a standard protein force field like AMBER or CHARMM.
-
-
Handle Missing Residues/Loops: If there are gaps in the protein structure, these must be modeled in using tools like Modeller or the loop modeling features in Chimera. Unresolved loops can cause instability during MD simulations.
-
Final Output: Save the prepared protein as a .pdb file for inspection and a .pdbqt file (for AutoDock) or process it further within simulation packages like GROMACS.
Core Methodology: Molecular Docking
Causality: Molecular docking is a computational screening technique used to predict the preferred binding mode of a ligand to a protein.[14] It systematically samples many possible conformations and orientations of the ligand within the binding site and uses a scoring function to rank them, providing a fast and efficient way to generate a plausible starting structure for the protein-ligand complex.[14]
Caption: The fundamental steps of a molecular docking experiment.
Step-by-Step Protocol (using AutoDock Vina as an example):
-
Prepare Receptor and Ligand: Ensure both protein and ligand have been prepared as described in Protocols 1 and 2 and are in the .pdbqt format, which includes atom types and partial charges.
-
Define the Grid Box: The grid box defines the 3D search space for the docking calculation.[24]
-
In a tool like AutoDockTools, center the grid box on the known active site of the kinase (e.g., by using the coordinates of a co-crystallized inhibitor).
-
Ensure the box dimensions are large enough to accommodate the ligand and allow for rotational and translational movement (e.g., 25 x 25 x 25 Å).
-
-
Configure Docking Parameters: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand files, the grid box center and dimensions, and the exhaustiveness parameter (a higher value increases search time but improves thoroughness).[25]
-
Run the Docking Simulation: Execute the Vina command from the terminal: vina --config conf.txt --log log.txt
-
Analyze Results: Vina will output a file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol).[13]
-
Visualize the top-ranked poses in PyMOL or Chimera.
-
Analyze the key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) for the most favorable pose. The best pose should exhibit chemically sensible interactions with key active site residues.
-
Data Presentation: Hypothetical Docking Results
| Pose ID | Binding Affinity (kcal/mol) | RMSD from Reference (Å) | Key Interacting Residues (Kinase Hinge Region) |
| 1 | -9.2 | 1.1 | Met120 (H-bond), Leu75 (hydrophobic) |
| 2 | -8.8 | 3.4 | Met120 (H-bond), Val83 (hydrophobic) |
| 3 | -8.5 | 2.8 | Asp175 (H-bond), Ile73 (hydrophobic) |
Advanced Methodology: Molecular Dynamics (MD) Simulation
Causality: While docking provides a static snapshot, biological systems are dynamic. MD simulations model the atomic movements of the protein-ligand complex over time, providing crucial insights into the stability of the binding pose and the persistence of key interactions in a simulated physiological environment.[26]
Step-by-Step Protocol (using GROMACS as an example):
-
System Setup:
-
Topology Generation: Use the pdb2gmx tool in GROMACS to generate a topology for the protein based on a chosen force field (e.g., AMBER99SB-ILDN).
-
Ligand Parametrization: Generate force field parameters for the ligand using a server like SwissParam or CGenFF. This is a critical step that defines how the ligand will behave in the simulation.
-
Combine Topologies: Merge the protein and ligand topologies.
-
-
Solvation and Ionization:
-
Define a simulation box (e.g., a cubic box with a 1.0 nm distance from the protein surface) using gmx editconf.[27]
-
Fill the box with water molecules (e.g., TIP3P water model) using gmx solvate.[15]
-
Add ions (e.g., Na+ and Cl-) using gmx genion to neutralize the system's charge and mimic a physiological salt concentration (e.g., 0.15 M).[15][27]
-
-
Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during the setup phase.[27]
-
Equilibration (NVT and NPT):
-
NVT Ensemble (Constant Volume): Perform a short simulation (e.g., 100 ps) with position restraints on the protein and ligand to allow the solvent to equilibrate around them at a constant temperature.
-
NPT Ensemble (Constant Pressure): Perform a longer simulation (e.g., 200 ps) to equilibrate the system's pressure and density to realistic values.[27]
-
-
Production MD Run: Remove the position restraints and run the production simulation for a duration sufficient to observe the system's behavior (e.g., 50-100 nanoseconds).
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time to assess system stability and conformational changes.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein.
-
Interaction Analysis: Analyze the persistence of hydrogen bonds and other key contacts identified during docking throughout the simulation.
-
Quantitative Assessment: Binding Free Energy Calculation
Causality: To obtain a more accurate estimate of binding affinity than a docking score, end-point free energy methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used.[16][17] These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models, averaged over a number of snapshots from the MD trajectory.[16][28][29]
Protocol Overview (using GROMACS gmx_MMPBSA):
-
Extract Trajectory Snapshots: Select a stable portion of the production MD trajectory (e.g., the last 20 ns) for analysis.
-
Prepare Input Files: Create index files that define the protein, the ligand, and the complex.
-
Run MM/PBSA Calculation: Execute the gmx_MMPBSA script, which calculates the individual energy components for the complex, receptor, and ligand.
-
Analyze Energy Components: The final binding free energy (ΔG_bind) is calculated as: ΔG_bind = ΔE_MM + ΔG_solv - TΔS
Data Presentation: Hypothetical MM/PBSA Results
| Energy Component | Contribution (kJ/mol) |
| van der Waals Energy | -150.5 |
| Electrostatic Energy | -45.2 |
| Polar Solvation Energy | +130.8 |
| Non-polar (SASA) Energy | -15.1 |
| ΔG binding | -80.0 |
Conclusion and Future Perspectives
This guide has outlined a rigorous, multi-step in silico workflow for characterizing the interactions of this compound with a protein target. By progressing from efficient pose prediction with molecular docking to a dynamic assessment with MD simulations and a quantitative evaluation with MM/PBSA, researchers can build a high-confidence model of the binding event.
The insights gained from this process are invaluable for structure-activity relationship (SAR) studies and lead optimization. For example, identifying a consistently stable hydrogen bond in the MD simulation suggests that this interaction is critical for affinity. Conversely, observing high flexibility in a particular substituent of the ligand might indicate an area for modification to improve binding. The ultimate goal of in silico modeling is to generate testable hypotheses that guide and prioritize wet-lab experiments, ultimately accelerating the path to novel therapeutics.[5]
References
-
Chen, F., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. [Link]
-
GROMACS Tutorials by Justin A. Lemkul. [Link]
-
Peng's Lab, University of New Orleans. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA. [Link]
-
EMBL-EBI Training. GROMACS tutorial. [Link]
-
Quora. (2021). How does one prepare proteins for molecular docking? [Link]
-
Omics Tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. [Link]
-
Scribd. MM/PBSA Free Energy Calculation Guide. [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
-
Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. [Link]
-
Galaxy Training. (2019). Protein-ligand docking. [Link]
-
YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]
-
Garibaldi, A., et al. (2026). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. [Link]
-
PubMed. (2002). Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands. [Link]
-
YouTube. (2025). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. [Link]
-
Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. [Link]
-
GROMACS tutorials. Introduction to Molecular Dynamics. [Link]
-
Al-Horani, R. A. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. Pharmaceutical Patent Analyst. [Link]
-
YouTube. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. [Link]
-
GROMACS Tutorial. (2022). Molecular Dynamics simulation of a protein in water environment. [Link]
-
PubMed. (2022). Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABAA receptor modulators. [Link]
-
Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. Journal of Medicinal Chemistry. [Link]
-
PubMed. (2023). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. [Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. [Link]
-
ResearchGate. (2022). (PDF) 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. [Link]
-
Microbe Notes. (2023). In Silico Drug Design- Definition, Methods, Types, Uses. [Link]
-
YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking. [Link]
-
ZIOC. (2022). Promising GABAA receptor modulators based on avermectins modified with an imidazo[1,2-a]pyridine fragment were synthesized at the ZIOC. [Link]
-
ACS Publications. (2006). Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. [Link]
-
ScotChem. (2015). 6. Preparing the protein and ligand for docking. [Link]
-
Patheon Pharma Services. (2023). In Silico Modeling: Accelerating drug development. [Link]
-
ResearchGate. Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores. [Link]
-
University of Oxford. Session 4: Introduction to in silico docking. [Link]
-
YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). [Link]
-
ResearchGate. Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands. [Link]
-
Schrödinger. (2022). Protein Ligand Docking Lesson Plan. [Link]
-
YouTube. (2022). Tutorial of CSDU "Protein-ligand docking 101 - running a simulation in GOLD". [Link]
-
Al-Ostath, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. RSC Medicinal Chemistry. [Link]
Sources
- 1. Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. tandfonline.com [tandfonline.com]
- 8. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABAA receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. peng-lab.org [peng-lab.org]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. quora.com [quora.com]
- 21. youtube.com [youtube.com]
- 22. learn.schrodinger.com [learn.schrodinger.com]
- 23. scotchem.ac.uk [scotchem.ac.uk]
- 24. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 25. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 26. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 27. compchems.com [compchems.com]
- 28. scribd.com [scribd.com]
- 29. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyrimidine Scaffold
An In-Depth Guide to the Antimicrobial Evaluation of 5-Chloro-7-methylimidazo[1,2-A]pyrimidine
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its structural similarity to purines, which allows it to interact with a wide array of biological targets.[1][2] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antiviral, anticancer, and notably, antimicrobial and antifungal effects.[1][2][3][4] The persistent challenge of antimicrobial resistance necessitates the exploration of novel chemical entities that can serve as leads for next-generation therapeutics.[5]
This application note provides a comprehensive set of protocols for the systematic evaluation of the antimicrobial properties of This compound . The methodologies detailed herein are grounded in international standards and are designed to provide researchers and drug development professionals with a robust framework for determining the compound's spectrum of activity, potency, and potential for synergistic interactions with established antibiotics.
Compound of Interest:
-
Name: this compound
-
Structure: (Note: A 2D structure image would be placed here in a formal document)
-
Molecular Formula: C₇H₆ClN₃
-
Molecular Weight: 167.59 g/mol [6] (Data for the isomeric 5-chloro-6-methyl-imidazo[1,2-a]pyrimidine is used as a reference; always verify with the supplier's Certificate of Analysis).
Essential First Steps: Stock Solution Preparation
Consistent and accurate experimental results begin with the correct preparation of the test article. The solubility and stability of this compound are critical parameters.
Protocol:
-
Solvent Selection: Due to the heterocyclic nature of the compound, Dimethyl Sulfoxide (DMSO) is recommended as the initial solvent for creating a high-concentration stock solution. Ensure the use of anhydrous, sterile-filtered DMSO.
-
Stock Concentration: Prepare a 10 mg/mL stock solution. For example, weigh 10 mg of this compound and dissolve it in 1 mL of DMSO. Vortex thoroughly until the compound is completely dissolved.
-
Intermediate Dilutions: Subsequent dilutions for assays should be made in the appropriate sterile broth or buffer. It is crucial to ensure that the final concentration of DMSO in the assay wells is non-inhibitory to the test microorganisms, typically ≤1% v/v.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound. Protect from light.
Protocol I: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is the gold standard for quantitatively determining the in vitro potency of an antimicrobial agent.[7][8] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after a defined incubation period.[9][10]
Causality Behind the Method: This assay establishes a direct dose-response relationship. By exposing a standardized number of microbial cells to a gradient of the compound, we can pinpoint the precise concentration at which its inhibitory effect is manifested. Adherence to guidelines from the Clinical and Laboratory Standards Institute (CLSI) ensures reproducibility and comparability of data.[7]
Step-by-Step Methodology:
-
Materials & Reagents:
-
Sterile 96-well, U-bottom microtiter plates.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
-
Test compound stock solution (e.g., 10 mg/mL in DMSO).
-
Bacterial or fungal strains (e.g., ATCC reference strains).
-
0.5 McFarland turbidity standard.
-
Sterile saline or broth for inoculum preparation.
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin, Fluconazole).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.[11][12]
-
Dilute this standardized suspension in the appropriate test broth to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]
-
-
Plate Preparation (Serial Dilution):
-
Add 100 µL of sterile broth to all wells of the 96-well plate.
-
In the first well of a row (e.g., column 1), add an additional 100 µL of a working dilution of the test compound to achieve the highest desired test concentration (e.g., 256 µg/mL).
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to 3, and so on, typically through column 10. Discard the final 100 µL from column 10.
-
This leaves column 11 as the growth control (broth and inoculum only) and column 12 as the sterility control (broth only).[9]
-
-
Inoculation and Incubation:
-
Add the diluted inoculum (prepared in step 2) to wells in columns 1 through 11. Do not add inoculum to the sterility control wells (column 12).
-
Seal the plate with a breathable film or lid.
-
Incubate at 35-37°C for 16-20 hours for most bacteria or as required for the specific microorganism.[11]
-
-
MIC Determination:
-
After incubation, examine the plate visually or with a plate reader.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[13]
-
Data Presentation: MIC Values
| Microorganism | Gram Stain | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) | This compound MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 0.5 | 16 |
| Escherichia coli ATCC 25922 | Gram-negative | 0.015 | 64 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 0.25 | >128 |
| Candida albicans ATCC 90028 | N/A (Fungus) | 0.5 (Fluconazole) | 32 |
Workflow Visualization
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol II: Determining Bactericidal vs. Bacteriostatic Activity (MBC/MFC)
The MIC value reveals the concentration that inhibits growth but does not distinguish between static (inhibitory) and cidal (killing) activity. The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) assay clarifies this.[10][14]
Causality Behind the Method: This protocol tests for cell viability. By subculturing aliquots from the clear wells of the MIC plate onto nutrient agar devoid of the test compound, we can determine if the microorganisms were merely inhibited or have been killed.
Step-by-Step Methodology:
-
Prerequisite: A completed and read MIC assay plate.
-
Subculturing: From each well showing no visible growth (the MIC well and all wells with higher concentrations), plate a fixed volume (e.g., 10-100 µL) onto a fresh, compound-free agar plate (e.g., Tryptic Soy Agar or Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the agar plates under appropriate conditions (e.g., 37°C for 24-48 hours).
-
MBC/MFC Determination: After incubation, count the number of colonies on each plate. The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[14]
-
Interpretation: The MBC/MIC ratio provides insight into the compound's activity. A ratio of ≤4 is often indicative of bactericidal activity, while a higher ratio suggests bacteriostatic activity.[14]
Protocol III: Disk Diffusion Assay (Kirby-Bauer Method)
This method provides a qualitative or semi-quantitative assessment of antimicrobial susceptibility and is excellent for screening against a panel of organisms.[15][16][17]
Causality Behind the Method: The principle is based on the diffusion of the antimicrobial agent from an impregnated disk into an agar medium. This creates a concentration gradient, and if the organism is susceptible, a clear zone of growth inhibition will form around the disk. The diameter of this zone is proportional to the organism's susceptibility.
Step-by-Step Methodology:
-
Materials & Reagents:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth).[15]
-
Standardized inoculum (0.5 McFarland).
-
Sterile cotton swabs.
-
Sterile blank paper disks (6 mm diameter).
-
This compound solution of a known concentration.
-
-
Plate Inoculation:
-
Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate to create a uniform "lawn" of bacteria. Rotate the plate by 60° and repeat the swabbing two more times to ensure complete coverage.[16][18]
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Application:
-
Impregnate sterile blank disks with a fixed volume (e.g., 10-20 µL) of a known concentration of the test compound. Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. Press gently to ensure full contact.[19]
-
Disks should be spaced at least 24 mm apart from center to center.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35-37°C for 16-18 hours.
-
After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or caliper.[20]
-
Data Presentation: Zone of Inhibition
| Microorganism | Compound Load per Disk (µg) | Zone of Inhibition (mm) |
| S. aureus ATCC 25923 | 30 | 18 |
| E. coli ATCC 25922 | 30 | 12 |
| P. aeruginosa ATCC 27853 | 30 | 0 (No Zone) |
Workflow Visualization
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Protocol IV: Checkerboard Assay for Synergy Testing
Investigating a novel compound in combination with existing antibiotics can reveal synergistic interactions, where the combined effect is greater than the sum of their individual effects.[21] The checkerboard assay is a standard method for this evaluation.[22][23]
Causality Behind the Method: This microdilution-based assay creates a matrix of concentrations, testing every possible combination of two drugs. By comparing the MIC of each drug alone to its MIC in combination, we can calculate the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of the interaction.[23][24]
Step-by-Step Methodology:
-
Plate Setup:
-
Use a 96-well microtiter plate.
-
Prepare serial dilutions of this compound along the x-axis (e.g., columns 1-10).
-
Prepare serial dilutions of a known antibiotic (Drug B) along the y-axis (e.g., rows A-G).
-
The result is a plate where each well contains a unique concentration combination of the two compounds.
-
Include control wells: Drug A alone, Drug B alone, and a growth control.
-
-
Inoculation and Incubation: Inoculate the plate with a standardized microbial suspension and incubate as described in the MIC protocol.
-
FIC Index Calculation:
-
Determine the MIC of each compound alone and in every combination.
-
The FIC for each compound is calculated as:
-
FIC of A = (MIC of A in combination) / (MIC of A alone)
-
FIC of B = (MIC of B in combination) / (MIC of B alone)
-
-
The FIC Index (FICI) for a given well is the sum: FICI = FIC of A + FIC of B .[24]
-
-
Interpretation of Results:
Workflow Visualization
Caption: Logical flow for synergy testing via the checkerboard assay.
Hypothetical Mechanism of Action Context
Imidazo[1,2-a]pyridine analogues (a closely related class) have been identified as inhibitors of crucial energy metabolism pathways in bacteria like Mycobacterium tuberculosis.[25] Potential targets include ATP synthase and components of the electron transport chain, such as QcrB.[25] Disruption of these pathways leads to a depletion of cellular energy, inhibiting growth and leading to cell death. Further mechanistic studies would be required to determine if this compound shares a similar mode of action.
Caption: Hypothetical mechanism targeting bacterial energy metabolism.
References
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (MDPI) [Link]
-
Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. (J-Stage) [Link]
-
Antimicrobial Synergy Testing/Checkerboard Assay. (Creative Diagnostics) [Link]
-
Antimicrobial Synergy Study – Checkerboard Testing. (Emery Pharma) [Link]
-
Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. (ASM Journals) [Link]
-
Disk diffusion method. (SEAFDEC/AQD Institutional Repository) [Link]
-
Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods. (NIH National Library of Medicine) [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (American Society for Microbiology) [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. (ASM Journals) [Link]
-
Broth Microdilution. (MI - Microbiology) [Link]
-
Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (Microbe Notes) [Link]
-
Disk Diffusion Method for Antibiotic Susceptibility Test. (Creative Biolabs) [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (Hardy Diagnostics) [Link]
-
Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis. (NIH National Library of Medicine) [Link]
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (PubMed) [Link]
-
M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (CLSI) [Link]
-
Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (Emery Pharma) [Link]
-
ISO16256 Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (CLSI) [Link]
-
MBC vs. MIC: What Every Drug Developer Should Know. (Microbe Investigations) [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (PubMed Central) [Link]
-
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. (DergiPark) [Link]
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (PMC) [Link]
-
How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. (Dr.Oracle) [Link]
-
Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. (PubMed) [Link]
-
Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (Idexx) [Link]
-
Interpretation of MICs in Antibiotic Susceptibility Testing. (Dick White Referrals) [Link]
-
Antimicrobial Susceptibility Testing Protocols. (Routledge) [Link]
-
Antimicrobial Susceptibility Testing. (Apec.org) [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (PMC) [Link]
-
5-Chloro-6-methyl-imidazo[1,2-a]pyrimidine. (PubChem) [Link]
-
Antimicrobial Susceptibility Testing. (NCBI Bookshelf) [Link]
-
Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. (Der Pharma Chemica) [Link]
-
Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. (Oriental Journal of Chemistry) [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (PubMed Central) [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (PMC - PubMed Central) [Link]
-
(PDF) Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide derivatives. (ResearchGate) [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. 5-Chloro-6-methyl-imidazo[1,2-a]pyrimidine | C7H6ClN3 | CID 90134259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. routledge.com [routledge.com]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. emerypharma.com [emerypharma.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. droracle.ai [droracle.ai]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 16. hardydiagnostics.com [hardydiagnostics.com]
- 17. apec.org [apec.org]
- 18. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. microbenotes.com [microbenotes.com]
- 20. asm.org [asm.org]
- 21. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 23. emerypharma.com [emerypharma.com]
- 24. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Chloro-7-methylimidazo[1,2-a]pyrimidine in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
A Foreword on 5-Chloro-7-methylimidazo[1,2-a]pyrimidine
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities, including potent anticancer properties.[1][2] This guide focuses on a specific derivative, this compound, and its potential applications in cancer cell line research. As of the current literature, detailed studies specifically characterizing the anticancer effects of this compound are not extensively available. Therefore, this document provides a comprehensive framework based on the well-established activities of closely related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine analogs. The protocols and mechanistic insights described herein are intended to serve as a robust starting point for the investigation of this specific compound, grounded in the broader understanding of its chemical class.
The Scientific Rationale: Why Investigate Imidazo[1,2-a]pyrimidines in Oncology?
The therapeutic potential of imidazo[1,2-a]pyrimidine derivatives stems from their structural similarity to purines, allowing them to interact with a wide array of biological targets crucial for cancer cell survival and proliferation.[1] Research has demonstrated that compounds based on this scaffold can exert their anticancer effects through various mechanisms, including:
-
Inhibition of Protein Kinases: Many derivatives have been shown to target critical kinases involved in cell signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR pathway.[3]
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells, a key goal of many chemotherapeutic agents.[4]
-
Cell Cycle Arrest: By interfering with the cell cycle, these molecules can halt the uncontrolled proliferation of cancer cells.[3][4]
-
Wnt/β-catenin Signaling Inhibition: Some derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is implicated in the development and progression of numerous cancers.[5]
The chloro and methyl substitutions on the 5 and 7 positions of the pyrimidine ring in this compound are expected to modulate its physicochemical properties, potentially influencing its target specificity, potency, and pharmacokinetic profile.
Experimental Workflow for Assessing Anticancer Activity
The following diagram outlines a typical workflow for the initial in vitro evaluation of a novel compound like this compound.
Caption: A generalized workflow for the in vitro evaluation of a novel anticancer compound.
Detailed Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is a foundational step to determine the dose-dependent cytotoxic effects of this compound on various cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).[6][7]
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).
-
This compound (stock solution in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in each well with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Western Blot Analysis for Apoptosis and Signaling Pathway Modulation
This protocol allows for the investigation of the molecular mechanisms underlying the cytotoxic effects of this compound.
Principle: Western blotting is used to detect specific proteins in a cell lysate. This can reveal changes in the expression levels of proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and key signaling pathways (e.g., p-AKT, p-mTOR).
Materials:
-
Cancer cells treated with this compound at its IC₅₀ concentration.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Treat cells with this compound for a specified time (e.g., 24 or 48 hours). Harvest and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine changes in protein expression.
Potential Signaling Pathway Interactions
Based on studies of related imidazo[1,2-a]pyridine and pyrimidine derivatives, a plausible mechanism of action for this compound could involve the inhibition of the PI3K/AKT/mTOR signaling pathway.[3] This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.
Caption: A potential mechanism of action involving the inhibition of the PI3K/AKT/mTOR pathway.
Data Presentation: A Hypothetical Example
The following table illustrates how to present cytotoxicity data for this compound against a panel of cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | Value |
| MDA-MB-231 | Breast Adenocarcinoma | Value |
| A549 | Non-Small Cell Lung Carcinoma | Value |
| HepG2 | Hepatocellular Carcinoma | Value |
| HCT116 | Colorectal Carcinoma | Value |
Note: The IC₅₀ values are to be determined experimentally.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, candidate for anticancer drug discovery. The protocols and conceptual framework provided in this guide offer a comprehensive starting point for its systematic evaluation. Future research should focus on a broad screening across diverse cancer cell lines to identify sensitive cancer types, followed by in-depth mechanistic studies to elucidate its precise molecular targets. These investigations will be crucial in determining the therapeutic potential of this novel compound.
References
- Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (URL not available)
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. (URL not available)
- Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines. (URL not available)
- The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and...
- Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells.
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. (URL not available)
- 7-Chloro-2-methylimidazo[1,2-a]pyrimidine. Benchchem. (URL not available)
- Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. PubMed Central. (URL not available)
- A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. NIH. (URL not available)
- Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (URL not available)
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC - NIH. (URL not available)
- Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. PubMed. (URL not available)
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemmethod.com [chemmethod.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Strategies for the Quantification of 5-Chloro-7-methylimidazo[1,2-A]pyrimidine
Abstract
This document provides comprehensive protocols and expert guidance for the quantitative analysis of 5-Chloro-7-methylimidazo[1,2-A]pyrimidine, a heterocyclic compound of interest in pharmaceutical research and development. Given the critical role of accurate quantification in drug discovery, from metabolic studies to quality control, this guide presents two robust analytical frameworks: a foundational High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for purity and content analysis, and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. The protocols are designed as robust starting points, grounded in established analytical principles and regulatory expectations, empowering researchers to develop and validate methods tailored to their specific needs.
Introduction: The Need for Robust Quantification
This compound belongs to the imidazo[1,2-a]pyrimidine class of nitrogen-fused heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a wide range of biological targets.[1] As novel derivatives are synthesized and evaluated, the need for precise and reliable analytical methods becomes paramount. Accurate quantification is the cornerstone of pharmaceutical development, essential for:
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity.
-
Quality Control (QC): Ensuring the identity, purity, and strength of the active pharmaceutical ingredient (API).
-
Impurity Profiling: Detecting and quantifying process-related impurities and degradation products, which is critical for safety and regulatory compliance.[2]
-
Stability Studies: Assessing the shelf-life and degradation pathways of the drug substance and product.
This application note provides detailed, adaptable protocols for both HPLC-UV and LC-MS/MS analysis, explaining the scientific rationale behind instrumental choices and parameter selection to facilitate seamless method development and validation.
Method 1: RP-HPLC-UV for Purity and Assay Determination
High-Performance Liquid Chromatography with UV detection is a workhorse technique in pharmaceutical analysis, offering a balance of resolution, reliability, and cost-effectiveness for quantifying the main component and known impurities in bulk drug substances.[2] The proposed method utilizes reversed-phase (RP) chromatography, which is ideal for separating moderately polar to non-polar compounds like this compound based on their hydrophobic interactions with the stationary phase.[1][3]
2.1. Scientific Principle & Rationale
The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically a C18-bonded silica) and a polar mobile phase. By adjusting the ratio of the organic solvent (e.g., acetonitrile) in the mobile phase, we can control the retention time of the compound. A buffer is included in the mobile phase to maintain a consistent pH, which is crucial for achieving reproducible retention times and symmetrical peak shapes for ionizable compounds.[4] UV detection is suitable as the fused aromatic ring system of the analyte contains chromophores that absorb light in the UV spectrum.
2.2. Experimental Protocol: HPLC-UV
2.2.1. Equipment and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
Purified water (18.2 MΩ·cm).
-
Ammonium acetate or formic acid (for mobile phase buffering).
-
Syringe filters (0.45 µm, nylon or PTFE).
2.2.2. Reagent and Standard Preparation
-
Mobile Phase A (Aqueous): Prepare a 10 mM ammonium acetate solution in water. Adjust the pH to 4.5 with formic acid. This volatile buffer system is also compatible with mass spectrometry if method transfer is desired.[5]
-
Mobile Phase B (Organic): HPLC-grade Acetonitrile (ACN).
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
2.2.3. Sample Preparation ("Dilute and Shoot")
-
Accurately weigh the sample (e.g., bulk powder) and prepare a stock solution in the diluent at a known concentration (e.g., 1 mg/mL).[6]
-
Dilute this stock solution with the diluent to a concentration that falls within the linear range of the calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could clog the column.[7]
2.3. Proposed Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and resolution for a wide range of hydrophobic compounds. A good first choice for method development.[5] |
| Mobile Phase | A: 10 mM Ammonium Acetate, pH 4.5B: Acetonitrile (ACN) | Buffered mobile phase ensures reproducible retention. ACN is a common organic modifier with low viscosity and UV cutoff. |
| Gradient | 0-15 min: 20% to 80% B15-17 min: 80% B17-18 min: 80% to 20% B18-25 min: 20% B (Equilibration) | A gradient elution is recommended to ensure elution of any potential impurities with different polarities and to clean the column after each run. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures retention time stability. |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity and peak shape. |
| Detection | UV at 254 nm or λmax | 254 nm is a common wavelength for aromatic compounds. A DAD should be used during development to determine the optimal wavelength (λmax) for maximum sensitivity. |
2.4. HPLC Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
2.5. Self-Validation: A Pathway to Trustworthiness
This protocol is a starting point. To ensure it is a self-validating system, it must be qualified according to International Council for Harmonisation (ICH) guidelines.[8][9] Key parameters to assess include:
-
Specificity: The ability to detect the analyte without interference from impurities, degradants, or excipients. This can be confirmed using a photodiode array detector (for peak purity) and by analyzing stressed samples.
-
Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range. A correlation coefficient (r²) of >0.999 is typically required.
-
Accuracy & Precision: Accuracy is the closeness to the true value, measured by percent recovery of spiked samples. Precision (repeatability and intermediate precision) is the degree of scatter between measurements, expressed as the relative standard deviation (%RSD), which should typically be ≤2%.[2]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters like mobile phase pH, column temperature, and flow rate.[10]
Method 2: LC-MS/MS for High-Sensitivity Bioanalysis
For quantifying low concentrations of an analyte in complex biological matrices such as plasma or urine, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique.[11][12] Its superior sensitivity and selectivity are achieved by combining the separation power of LC with the specific mass-to-charge ratio (m/z) detection of the parent molecule and a specific fragment ion.
3.1. Scientific Principle & Rationale
After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). For this compound, the multiple nitrogen atoms in its heterocyclic structure make it readily protonated, favoring ESI in positive ion mode. The first quadrupole (Q1) of the mass spectrometer selects the protonated parent ion ([M+H]⁺). This ion is then fragmented in the collision cell (Q2), and a specific, stable fragment ion is selected by the third quadrupole (Q3) for detection. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, as it is highly unlikely that an interfering compound will have both the same parent mass and the same fragment mass.[11]
3.2. Experimental Protocol: LC-MS/MS
3.2.1. Equipment and Materials
-
LC-MS/MS system (e.g., triple quadrupole) with an ESI source.
-
UPLC/HPLC column with smaller particle size for faster analysis (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Reagents as listed for HPLC, but using LC-MS grade solvents and additives (e.g., formic acid instead of non-volatile buffers).
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with different mass can be used.
-
Microcentrifuge and protein precipitation plates or tubes.
3.2.2. Reagent and Standard Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard & Internal Standard (IS) Stock Solutions: Prepare in a suitable solvent like methanol or ACN.
-
Working Standards: Prepare calibration standards in the biological matrix of interest (e.g., blank plasma) to mimic the sample and account for matrix effects.
3.2.3. Sample Preparation (Protein Precipitation) This is a common, rapid method for cleaning up plasma or serum samples.[13]
-
To 50 µL of plasma sample (or standard/QC), add 150 µL of cold acetonitrile containing the internal standard at a fixed concentration.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial or 96-well plate for injection.
3.3. Proposed LC-MS/MS Conditions
Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm | Smaller column dimensions and particle size allow for faster run times and reduced solvent consumption, ideal for high-throughput analysis. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACN | Volatile mobile phase additives are required for stable ESI performance. |
| Gradient | Fast gradient (e.g., 5% to 95% B in 2-3 minutes) | Suitable for rapid elution and high throughput. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Higher temperature reduces viscosity and can improve peak shape. |
| Injection Vol. | 5 µL | Smaller injection volume is typical to avoid overloading the ESI source. |
Tandem Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI, Positive | The basic nitrogen atoms in the imidazopyrimidine core are readily protonated. |
| Precursor Ion (Q1) | m/z 168.0 (for [C₇H₆³⁵ClN₃+H]⁺) | Calculated exact mass of the protonated molecule. This must be confirmed by direct infusion. |
| Product Ions (Q3) | To be determined experimentally | Optimize collision energy to find at least two stable, intense fragment ions for quantification and confirmation. |
| Key Voltages | To be determined experimentally | Capillary, cone, and collision cell voltages must be optimized for the specific compound and instrument to maximize signal. |
3.4. LC-MS/MS Workflow Diagram
Caption: Workflow for LC-MS/MS bioanalysis.
Conclusion
This application note provides two detailed, scientifically-grounded starting protocols for the quantification of this compound. The HPLC-UV method serves as an excellent platform for routine analysis of bulk material, focusing on purity and assay. The LC-MS/MS method provides the high sensitivity and selectivity required for trace-level quantification in complex biological fluids, making it indispensable for preclinical and clinical research. Both protocols are designed with method development and validation in mind, adhering to the principles of scientific integrity and regulatory expectations. Researchers and drug development professionals are encouraged to use these methods as a comprehensive guide, with the understanding that optimization and full validation are necessary to ensure the methods are fit for their intended purpose.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
Analytical method validation as per ich and usp. Slideshare. [Link]
-
Preparing Samples for HPLC-MS/MS Analysis. Organomation. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]
-
Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Chromatography Online. [Link]
-
HPLC Sample Prep: Critical First Steps in LC Analysis. Lab Manager. [Link]
-
5 Sample preparation for HPLC analysis of drug products. ResearchGate. [Link]
-
Application of LCMS in small-molecule drug development. New Food Magazine. [Link]
-
A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
-
Current developments in LC-MS for pharmaceutical analysis. SciSpace. [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
-
LC/MS Applications in Drug Development. BioAgilytix. [Link]
-
Understanding Reverse Phase Selectivity for Different Compound Classes. YouTube. [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. [Link]
Sources
- 1. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. m.youtube.com [m.youtube.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Developing HPLC Methods [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC Sample Prep: Critical First Steps in LC Analysis | Lab Manager [labmanager.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. database.ich.org [database.ich.org]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. scispace.com [scispace.com]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
Application Notes and Protocols for the Derivatization of 5-Chloro-7-methylimidazo[1,2-a]pyrimidine in Structure-Activity Relationship (SAR) Studies
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The targeted derivatization of this scaffold is a cornerstone of modern drug discovery, enabling the systematic exploration of the chemical space around the core structure to optimize potency, selectivity, and pharmacokinetic properties. This document provides a detailed guide for researchers on the strategic derivatization of a key intermediate, 5-Chloro-7-methylimidazo[1,2-a]pyrimidine, for the purpose of developing comprehensive structure-activity relationship (SAR) studies. We will delve into the rationale behind substituent placement and provide detailed, adaptable protocols for key chemical transformations at the C5 position.
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine core is a bioisostere of purine, allowing it to interact with a variety of biological targets.[2] Its rigid, planar structure provides a well-defined framework for the presentation of functional groups in three-dimensional space. The this compound derivative is a particularly attractive starting point for library synthesis due to the presence of the reactive chloro group at the C5 position, which is amenable to a variety of cross-coupling and nucleophilic substitution reactions. The methyl group at C7 provides a steric and electronic feature that can be explored for its impact on target engagement.
This guide will focus on the derivatization of the C5 position, a key vector for modulating the pharmacological profile of this class of compounds. We will explore three major classes of reactions: Palladium-catalyzed cross-coupling reactions (Suzuki and Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr).
Key Reactive Sites and Rationale for Derivatization
The this compound scaffold offers several positions for chemical modification. However, for the purpose of SAR exploration, the C5 position is of primary interest due to the versatility of the chloro leaving group.
Sources
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Imidazo[1,2-a]pyrimidine Libraries
Introduction: The Imidazo[1,2-a]pyrimidine Scaffold - A Privileged Structure in Drug Discovery
The imidazo[1,2-a]pyrimidine core is a nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Its structural similarity to purines allows it to interact with a wide range of biological targets, making it a "privileged scaffold" in drug discovery.[2] Libraries of imidazo[1,2-a]pyrimidine derivatives have yielded compounds with potent anticancer, antiviral, antimicrobial, anti-inflammatory, and antifungal properties.[1][2][3]
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate a specific biological target or pathway. This document provides detailed application notes and protocols for a suite of HTS assays relevant to the screening of imidazo[1,2-a]pyrimidine libraries, with a focus on key therapeutic areas where this scaffold has shown promise.
Section 1: Kinase Inhibition Assays
Imidazo[1,2-a]pyrimidine and the closely related imidazo[1,2-a]pyridine scaffolds have proven to be a rich source of potent kinase inhibitors.[4][5][6] Kinases are a large family of enzymes that play pivotal roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. HTS assays are instrumental in identifying selective kinase inhibitors from large compound libraries.
Application Note: Fluorescence-Based Kinase Assays
Principle: A common and robust method for HTS of kinase inhibitors is to quantify the amount of ADP produced, a universal product of the kinase reaction. This can be achieved using a coupled enzyme system that ultimately generates a fluorescent signal. In the presence of an inhibitor, kinase activity is reduced, leading to lower ADP production and a decrease in the fluorescent signal. Alternatively, fluorescence polarization (FP) assays can be employed, where a fluorescently labeled tracer competes with the test compound for binding to the kinase. Inhibition is detected as a decrease in the polarization of the emitted light.[6][7][8]
Causality Behind Experimental Choices:
-
Assay Format: Homogeneous assays, such as fluorescence-based methods, are preferred for HTS due to their "mix-and-read" format, which minimizes liquid handling steps and is amenable to automation.[8]
-
ATP Concentration: The concentration of ATP used in the assay is a critical parameter. Screening at ATP concentrations close to the Michaelis constant (Km) of the kinase allows for the identification of both ATP-competitive and non-competitive inhibitors.[9]
-
Controls: The inclusion of appropriate controls is essential for data quality. A "no enzyme" control establishes the background signal, while a "no inhibitor" (vehicle) control represents 100% kinase activity. A known potent inhibitor serves as a positive control for inhibition.
Protocol: High-Throughput Fluorescence Polarization (FP) Kinase Inhibition Assay (384-well format)
This protocol is a generalized framework and should be optimized for the specific kinase of interest.
Materials:
-
Kinase of interest
-
Fluorescently labeled kinase tracer (ligand)
-
Assay buffer (specific to the kinase)
-
Imidazo[1,2-a]pyrimidine compound library (dissolved in DMSO)
-
Positive control inhibitor (known to inhibit the target kinase)
-
384-well, low-volume, black assay plates
-
Plate reader capable of measuring fluorescence polarization
Workflow Diagram:
Caption: Workflow for a fluorescence polarization (FP) kinase inhibition HTS assay.
Procedure:
-
Compound Plating: Using an acoustic liquid handler or a pin tool, dispense 25-50 nL of each imidazo[1,2-a]pyrimidine library compound into the wells of a 384-well assay plate. Also, dispense vehicle (DMSO) and a positive control inhibitor into designated control wells.
-
Kinase Addition: Add 5 µL of the kinase solution (at 2X the final desired concentration) to each well.
-
Tracer Addition: Add 5 µL of the fluorescent tracer solution (at 2X the final desired concentration) to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light. The optimal incubation time should be determined during assay development to ensure the binding reaction has reached equilibrium.
-
Fluorescence Polarization Measurement: Read the plate on a suitable plate reader. The excitation and emission wavelengths will depend on the fluorophore used for the tracer.[10]
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_no_enzyme) / (mP_vehicle - mP_no_enzyme)]) where mP is the millipolarization value.
-
Compounds that exhibit inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the vehicle control) are considered "hits".
-
Hits should be confirmed through re-testing and dose-response curves to determine their IC50 values.
Representative Data for Imidazo-fused Heterocycle Kinase Inhibitors:
| Compound Scaffold | Target Kinase | IC50 | Reference |
| Imidazo[1,2-a]pyrazine | Mps1 | 0.70 nM (cellular) | [4] |
| Imidazo[1,2-a]pyridine | PDGFRβ | 18 nM (cellular) | |
| Imidazo[1,2-a]pyridine | Akt1 | Sub-micromolar | [5] |
| Imidazo[1,2-a]pyrazine | PI3K | - | |
| Imidazo[1,2-a]pyridine | c-Met | 6 nM (enzymatic) | [11] |
Section 2: Cell-Based Phenotypic and Pathway Assays
Cell-based assays are crucial for identifying compounds that modulate cellular processes in a more physiologically relevant context. Imidazo[1,2-a]pyrimidines have shown activity in various cell-based screens, including anticancer, antimicrobial, and signaling pathway modulation assays.[7][8][12]
Application Note: Cell Viability and Cytotoxicity Assays
Principle: The most common primary screen for anticancer compounds is a cell viability or cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[11]
Causality Behind Experimental Choices:
-
Cell Line Selection: The choice of cancer cell line is critical and should be based on the therapeutic hypothesis. For example, if targeting a specific oncogenic pathway, a cell line with a known mutation in that pathway would be appropriate.[12]
-
Compound Concentration: For primary screening, a single high concentration (e.g., 10-20 µM) is typically used to maximize the chances of identifying active compounds.
-
Incubation Time: A 48 to 72-hour incubation period is common to allow for effects on cell proliferation to become apparent.[13]
Protocol: High-Throughput MTT Cell Viability Assay (384-well format)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Imidazo[1,2-a]pyrimidine compound library (in DMSO)
-
Positive control cytotoxic drug (e.g., doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
384-well, clear-bottom, sterile cell culture plates
-
Multichannel pipette or automated liquid handler
-
Microplate reader capable of measuring absorbance
Workflow Diagram:
Caption: Workflow for a chemogenomic screen in yeast.
Protocol Outline:
-
Yeast Strain Pooling: A complete collection of barcoded yeast deletion strains is pooled together.
-
Compound Treatment: The pooled yeast culture is split and treated with either the imidazo[1,2-a]pyrimidine compound of interest at a sub-lethal concentration or a vehicle control (DMSO).
-
Competitive Growth: The cultures are grown for a set number of generations, allowing for the depletion of strains that are sensitive to the compound.
-
Genomic DNA Extraction and Barcode Amplification: Genomic DNA is extracted from both the treated and control cultures. The unique barcode sequences for each deletion strain are amplified via PCR.
-
Microarray Hybridization and Analysis: The amplified barcodes are hybridized to a microarray, and the signal intensity for each barcode is quantified. Strains that are hypersensitive to the compound will be underrepresented in the treated sample compared to the control, allowing for the identification of gene-compound interactions. [1]
Conclusion
The imidazo[1,2-a]pyrimidine scaffold is a valuable starting point for the discovery of novel therapeutics. The high-throughput screening assays outlined in this document provide a robust framework for identifying and characterizing active compounds from imidazo[1,2-a]pyrimidine libraries. By carefully selecting the appropriate assay and optimizing the experimental conditions, researchers can effectively explore the therapeutic potential of this privileged chemical class. The integration of biochemical, cell-based, and chemogenomic approaches will provide a comprehensive understanding of compound activity and mechanism of action, accelerating the journey from hit identification to lead optimization.
References
-
S. L. W. et al. (2012). An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages. PLOS Neglected Tropical Diseases. [Link]
-
Choi, H. G. et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry. [Link]
-
Kallan, N. C. et al. (2011). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. [Link]
-
Giaever, G. et al. (2004). Chemogenomic profiling: Identifying the functional interactions of small molecules in yeast. Proceedings of the National Academy of Sciences. [Link]
-
El-Sayed, M. A. et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules. [Link]
-
ResearchGate. (n.d.). Examples of imidazo[1,2-a]pyridine containing drugs and biologically active compounds. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). A high-throughput radiometric kinase assay. PubMed Central. [Link]
-
Shrestha, J. P. et al. (2017). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Real Research. (n.d.). MTT Cell Growth Assay Protocol for 96-well and 384-well LifeGel Plates. Real Research. [Link]
-
National Center for Biotechnology Information. (n.d.). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed Central. [Link]
-
ResearchGate. (n.d.). Screening strategies for chemogenomic drug discovery. ResearchGate. [Link]
-
ResearchGate. (n.d.). (PDF) Development of High Throughput Screening Assays Using Fluorescence Polarization: Nuclear Receptor-Ligand-Binding and Kinase/Phosphatase Assays. ResearchGate. [Link]
-
Deng, W. et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]
-
A Chemogenomic Screening Platform Used to Identify Chemotypes Perturbing HSP90 Pathways. (2020). SLAS Discovery. [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells. PubMed Central. [Link]
-
Hartwell, L. H. et al. (2008). Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells. PLOS Genetics. [Link]
-
National Center for Biotechnology Information. (n.d.). Systematic Prediction of Antifungal Drug Synergy by Chemogenomic Screening in Saccharomyces cerevisiae. PubMed Central. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
Cosimelli, B. et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry. [Link]
-
protocols.io. (2023). Wnt-3a and R-spo1 conditioned media reporter assay. protocols.io. [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
-
AMSBIO. (n.d.). Wnt Signaling Pathway TCF/LEF Reporter (Luc) – HEK293 Cell Line. AMSBIO. [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
ResearchGate. (n.d.). The use of AlphaScreen technology in HTS: Current status. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. PubMed Central. [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical genetic and chemogenomic analysis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. real-research.com [real-research.com]
- 12. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide Derivatives: A Detailed Guide for Medicinal Chemists
Introduction
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. These include antimicrobial, analgesic, antipyretic, and anti-inflammatory properties.[1][2] The unique three-dimensional structure and electronic properties of the saturated 5,6,7,8-tetrahydro variant of this scaffold offer opportunities for developing novel drug candidates with improved pharmacological profiles. This guide provides a comprehensive overview and detailed protocols for the synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide, a key intermediate for the generation of diverse derivative libraries, particularly hydrazones, which have shown significant potential as antibacterial agents.[1]
Strategic Rationale and Workflow
The synthetic strategy for 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide is a multi-step process that begins with the commercially available 2-aminopyrimidine. The core imidazo[1,2-a]pyrimidine ring system is constructed first, followed by functional group manipulations at the 2-position to introduce the carbohydrazide moiety. The pyrimidine ring is then saturated to yield the desired tetrahydro derivative. This approach allows for the late-stage introduction of diversity by reacting the terminal carbohydrazide with various aldehydes or ketones.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for the preparation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide and its hydrazone derivatives.
Detailed Synthetic Protocols
This section provides step-by-step procedures for the synthesis of the target compound and its precursors. All protocols are based on established literature procedures.[2][3]
Part 1: Synthesis of the Imidazo[1,2-a]pyrimidine Core
Protocol 1: Synthesis of 2-(Dichloromethyl)imidazo[1,2-a]pyrimidine (2)
-
Rationale: This step involves a cyclocondensation reaction between 2-aminopyrimidine and 1,1,3-trichloroacetone. The amino group of the pyrimidine attacks the carbonyl carbon of the acetone derivative, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.
-
Procedure:
-
To a solution of 2-aminopyrimidine (1) in ethanol, add 1,1,3-trichloroacetone and sodium bicarbonate.
-
Reflux the reaction mixture for 10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to afford 2-(dichloromethyl)imidazo[1,2-a]pyrimidine (2).
-
Protocol 2: Synthesis of Imidazo[1,2-a]pyrimidine-2-carbaldehyde (3)
-
Rationale: The dichloromethyl group of compound 2 is hydrolyzed to an aldehyde using calcium carbonate in water. This is a crucial step to introduce a handle for further functionalization.
-
Procedure:
-
Suspend 2-(dichloromethyl)imidazo[1,2-a]pyrimidine (2) and calcium carbonate in water.
-
Reflux the mixture for 1 hour.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield imidazo[1,2-a]pyrimidine-2-carbaldehyde (3).
-
Part 2: Functionalization at the 2-Position
Protocol 3: Synthesis of Imidazo[1,2-a]pyrimidine-2-carboxylic acid (4)
-
Rationale: The aldehyde (3) is oxidized to a carboxylic acid (4) using a mild oxidizing agent like Oxone in a polar aprotic solvent.
-
Procedure:
-
Dissolve imidazo[1,2-a]pyrimidine-2-carbaldehyde (3) in dimethylformamide (DMF).
-
Cool the solution to 5°C in an ice bath.
-
Add Oxone portion-wise, maintaining the temperature below 10°C.
-
Stir the reaction mixture for 2 hours at 5°C.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give imidazo[1,2-a]pyrimidine-2-carboxylic acid (4), which can be used in the next step without further purification.[2]
-
Protocol 4: Synthesis of Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate (5)
-
Rationale: The carboxylic acid (4) is esterified to the corresponding ethyl ester (5) under acidic conditions. The ester is a more suitable substrate for the subsequent reduction.
-
Procedure:
-
Dissolve imidazo[1,2-a]pyrimidine-2-carboxylic acid (4) in ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 16 hours.
-
Monitor the reaction by TLC.
-
After completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl imidazo[1,2-a]pyrimidine-2-carboxylate (5).
-
Part 3: Saturation of the Pyrimidine Ring and Formation of the Carbohydrazide
Protocol 5: Synthesis of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate (6)
-
Rationale: The pyrimidine ring of the ester (5) is saturated via catalytic hydrogenation. Platinum(IV) oxide (PtO₂) is an effective catalyst for this transformation.
-
Procedure:
-
Dissolve ethyl imidazo[1,2-a]pyrimidine-2-carboxylate (5) in a mixture of ethanol and a small amount of concentrated hydrochloric acid.
-
Add 20% PtO₂ as the catalyst.
-
Hydrogenate the mixture in a Parr apparatus at 30 psi of hydrogen pressure for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite under a nitrogen atmosphere.
-
Evaporate the filtrate to dryness.
-
Adjust the pH of the residue to 9-10 with an aqueous sodium carbonate solution and extract with chloroform.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate (6).[3]
-
Protocol 6: Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide (7)
-
Rationale: The target carbohydrazide (7) is obtained by the hydrazinolysis of the corresponding ethyl ester (6). Hydrazine hydrate acts as the nucleophile, attacking the ester carbonyl group.
-
Procedure:
-
Dissolve ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate (6) in ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, evaporate the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate and water.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide (7) as a pale yellow solid.[3]
-
Part 4: Synthesis of Hydrazone Derivatives
Protocol 7: General Procedure for the Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide Hydrazone Derivatives (8a-k)
-
Rationale: The carbohydrazide (7) readily undergoes condensation with various aromatic aldehydes to form stable hydrazone derivatives. This step is key for generating a library of compounds for structure-activity relationship (SAR) studies.
-
Procedure:
-
Dissolve 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide (7) in ethanol.
-
Add the desired aromatic aldehyde (a-k) to the solution.
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The hydrazone product will precipitate. Filter the solid, wash with cold ethanol, and dry to afford the final hydrazone derivatives (8a-k) in good yields (80-92%).[1][2]
-
Data Summary and Characterization
The successful synthesis of the target compounds should be confirmed by various analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| 7 | C₇H₁₁N₅O | 181.20 | - |
| 8a-k | Varies | Varies | 80-92[1] |
Characterization data for the synthesized compounds should be obtained using the following techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity of the compounds.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecules.
Applications and Future Directions
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide core and its derivatives have demonstrated significant promise as antimicrobial agents.[1] Specifically, certain hydrazone derivatives have exhibited excellent activity against both Gram-positive and Gram-negative bacteria.[1][2] The carbohydrazide intermediate serves as a versatile platform for the development of new therapeutic agents. Future work could focus on:
-
Expanding the library of hydrazone derivatives with diverse aromatic and heteroaromatic aldehydes to further explore the SAR.
-
Investigating other biological activities of these compounds, such as antifungal, antiviral, or anticancer properties, given the broad spectrum of activity associated with the imidazo[1,2-a]pyrimidine scaffold.[4][5]
-
Optimizing the lead compounds for improved pharmacokinetic and pharmacodynamic properties.
Conclusion
This application note provides a detailed and practical guide for the synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide and its hydrazone derivatives. The described protocols are robust and have been successfully applied in the literature. By following this guide, researchers in drug discovery and medicinal chemistry can efficiently access this valuable class of compounds for further biological evaluation and development.
References
-
ResearchGate. Synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. Available from: [Link]
-
Kethireddy, S., et al. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. Chemistry Central Journal, 9(1), 51. Available from: [Link]
-
PubMed Central. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide derivatives. Available from: [Link]
-
Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. Available from: [Link]
-
Kaymakçıoğlu, B. K., et al. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry, 45(4), 1243-1248. Available from: [Link]
-
ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]
-
Al-Ghorbani, M., et al. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 27(19), 6593. Available from: [Link]
-
ResearchGate. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Available from: [Link]
Sources
- 1. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-7-methylimidazo[1,2-a]pyrimidine
Welcome to the technical support center for the synthesis of 5-Chloro-7-methylimidazo[1,2-a]pyrimidine. This guide is designed for researchers, medicinal chemists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of your synthesis. Our goal is to provide you with the scientific rationale behind experimental choices, enabling you to navigate the complexities of this synthetic procedure with confidence.
I. Overview of the Synthetic Strategy
The synthesis of this compound typically proceeds via a multi-step route. A common and effective method involves the chlorination of a hydroxyl-substituted imidazopyrimidine precursor. This is often achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃). The subsequent challenge lies in controlling the regioselectivity of the chlorination and managing potential side reactions to maximize the yield of the desired product.
A plausible and historically referenced synthetic pathway begins with the formation of a di-chloro intermediate from a corresponding di-hydroxy or amino-hydroxy pyrimidine, followed by a selective reduction to the mono-chloro product. This approach, while effective, requires careful control of reaction conditions to avoid the formation of undesired isomers and other impurities.
II. Experimental Workflow: A Proposed Protocol
The following is a generalized protocol based on established methodologies for similar heterocyclic systems. It is crucial to note that optimization of these conditions for your specific laboratory setup and reagent purity is highly recommended.
Step 1: Synthesis of the Dichloro Intermediate (2,5-dichloro-7-methylimidazo[1,2-a]pyrimidine)
-
Reagents and Setup:
-
7-methylimidazo[1,2-a]pyrimidin-5-ol (or a related precursor).
-
Phosphorus oxychloride (POCl₃).
-
Anhydrous reaction vessel with a reflux condenser and a nitrogen/argon inlet.
-
-
Procedure:
-
In a flame-dried, round-bottom flask, combine one equivalent of 7-methylimidazo[1,2-a]pyrimidin-5-ol with an excess of phosphorus oxychloride (typically 5-10 equivalents).
-
Slowly heat the reaction mixture to reflux (approximately 105-110 °C) under an inert atmosphere.
-
Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 7-8.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dichloro intermediate.
-
Step 2: Selective Reduction to this compound
-
Reagents and Setup:
-
Crude 2,5-dichloro-7-methylimidazo[1,2-a]pyrimidine.
-
Reducing agent (e.g., catalytic hydrogenation with Pd/C, or a chemical reductant).
-
Appropriate solvent (e.g., ethanol, methanol, or ethyl acetate).
-
-
Procedure (Illustrative example with catalytic hydrogenation):
-
Dissolve the crude dichloro intermediate in a suitable solvent.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
-
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Dichloro Intermediate | 1. Incomplete reaction. 2. Degradation of starting material. 3. Ineffective quenching and work-up. | 1. Increase reaction time and/or temperature. Ensure the use of a sufficient excess of POCl₃. 2. Ensure the starting material is dry and the reaction is conducted under strictly anhydrous conditions. 3. Quench the reaction at a low temperature (0 °C) and maintain the temperature during neutralization. Ensure efficient extraction with an appropriate solvent. |
| Formation of Inseparable Mixtures | 1. Presence of impurities in the starting material. 2. Over-chlorination or side reactions. 3. Use of a highly polar aprotic solvent in alternative synthetic routes. | 1. Purify the starting material before use. 2. Carefully control the reaction temperature and time. Consider using a milder chlorinating agent if over-chlorination is suspected. 3. If employing a different synthetic route, consider using less polar solvents like toluene or dioxane, which may require longer reaction times but can lead to cleaner reactions[1]. |
| Low Yield in the Reduction Step | 1. Inactive catalyst. 2. Incomplete reaction. 3. Over-reduction of the desired product. | 1. Use fresh, high-quality catalyst. 2. Increase the reaction time or the hydrogen pressure. 3. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent further reduction of the 5-chloro group. |
| Difficulty in Product Purification | 1. Co-elution of impurities. 2. Product instability on silica gel. | 1. Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina). 2. If the product is suspected to be unstable on silica gel, consider alternative purification methods such as recrystallization or preparative HPLC. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for a successful chlorination reaction with POCl₃?
A1: The most critical parameter is maintaining anhydrous conditions. Phosphorus oxychloride reacts violently with water, and any moisture present will not only consume the reagent but can also lead to the formation of phosphoric acid, which can cause side reactions and complicate the work-up procedure.
Q2: Are there any alternatives to phosphorus oxychloride for the chlorination step?
A2: Yes, other chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride can be used. However, their reactivity and the reaction conditions will need to be optimized for this specific substrate. POCl₃ is often preferred for its effectiveness in converting hydroxy-heterocycles to their chloro-derivatives[2].
Q3: How can I confirm the regioselectivity of the final product?
A3: The regioselectivity can be confirmed using various spectroscopic techniques. 2D NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly powerful for establishing the connectivity and spatial relationships of the protons and carbons in the molecule, which will definitively confirm the position of the chloro and methyl substituents.
Q4: My reaction is very slow. What can I do to speed it up?
A4: To increase the reaction rate, you can try several approaches. Increasing the reaction temperature is the most common method. Additionally, for certain types of imidazo[1,2-a]pyrimidine syntheses, the use of a catalyst or microwave irradiation has been shown to significantly reduce reaction times and improve yields. However, these modifications should be introduced cautiously, as they can also lead to the formation of byproducts.
Q5: What is the best way to monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use a suitable solvent system that provides good separation between the starting material, intermediates, and the final product. Staining with an appropriate agent (e.g., potassium permanganate or UV light) can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
V. Visualizing the Workflow
Diagram of the Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting low yield issues in the synthesis.
VI. References
-
Mandrichenko, B. E., Tkachenko, G. I., Mazur, I. A., & Steblyuk, P. N. (1979). Synthesis of 5-substituted 2-chloro-7-methylimidazo[1,2-a]pyrimidine and their bactericidal and fungicidal activity. Chemischer Informationsdienst, 10(15). (Note: Full text not publicly available, information is based on the abstract).
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC - NIH. [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed Central. [Link]
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC. [Link]
Sources
Technical Support Center: Purification of 5-Chloro-7-methylimidazo[1,2-A]pyrimidine
Welcome to the technical support center for the purification of 5-Chloro-7-methylimidazo[1,2-A]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Drawing from established principles in medicinal chemistry and practical laboratory experience, this resource provides in-depth troubleshooting advice and step-by-step protocols to help you achieve the desired purity for your downstream applications.
Understanding the Molecule: Key Physicochemical Properties
Before diving into purification strategies, it's crucial to understand the physicochemical properties of this compound that influence its behavior during separation processes.
| Property | Value/Information | Significance for Purification |
| Molecular Formula | C₇H₆ClN₃[1] | Provides the elemental composition and molecular weight. |
| Molecular Weight | 167.59 g/mol [1] | Useful for mass spectrometry analysis and calculating molar equivalents. |
| Appearance | Likely a powder or crystalline solid.[2] | The physical state at room temperature. |
| Predicted XLogP3 | 2.4[1] | Indicates moderate lipophilicity, suggesting solubility in a range of organic solvents. |
| Hydrogen Bond Donors | 0[1] | The absence of donor groups influences its interaction with polar stationary phases. |
| Hydrogen Bond Acceptors | 3[1] | The nitrogen atoms in the ring system can act as hydrogen bond acceptors. |
| Storage Conditions | Inert atmosphere, 2-8°C.[2] | Suggests potential sensitivity to air, moisture, or higher temperatures. |
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you might encounter during the purification of this compound in a question-and-answer format.
Column Chromatography Issues
Question 1: My compound is streaking or degrading on the silica gel column. What's happening and how can I fix it?
Answer:
This is a common issue with nitrogen-containing heterocycles like imidazo[1,2-a]pyrimidines. The basicity of the nitrogen atoms can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, causing streaking, poor separation, and in some cases, degradation of the compound.
Troubleshooting Steps:
-
Neutralize the Silica Gel: Before packing your column, you can prepare a slurry of silica gel in your desired solvent system and add a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v), to neutralize the acidic sites.
-
Use a Deactivated Stationary Phase: Consider using deactivated silica gel or an alternative stationary phase like alumina (neutral or basic). Alumina is generally less acidic than silica and can be a good alternative for basic compounds.
-
Perform a Quick Stability Test: Before committing to a large-scale column, spot your crude material on a silica gel TLC plate and let it sit for an hour or two. Then, elute the plate and check for the appearance of new spots or streaking, which would indicate on-plate decomposition.
Question 2: I'm having trouble finding a good solvent system for my column. My compound either stays at the baseline or runs with the solvent front.
Answer:
Finding the optimal solvent system is key to achieving good separation. The predicted XLogP3 of 2.4 suggests that a solvent system of intermediate polarity should be effective.
Solvent Selection Strategy:
-
Start with TLC: Use Thin Layer Chromatography (TLC) to screen various solvent systems. A good starting point for many imidazo[1,2-a]pyrimidine derivatives is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.
-
Target an Rf of 0.2-0.4: For optimal separation on a column, aim for an Rf (retention factor) of your target compound between 0.2 and 0.4 on the TLC plate.
-
Adjusting Polarity:
-
If the spot is at the baseline (Rf ≈ 0): The solvent system is not polar enough. Gradually increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture). If that is not sufficient, you can add a small amount of a highly polar solvent like methanol or isopropanol.
-
If the spot is at the solvent front (Rf ≈ 1): The solvent system is too polar. Increase the proportion of the non-polar solvent.
-
-
Consider Alternative Solvents: If you are still struggling, consider other solvent combinations such as dichloromethane/methanol or toluene/acetone.
Experimental Workflow: Column Chromatography
Caption: A typical workflow for the purification of this compound by column chromatography.
Recrystallization Issues
Question 3: I'm trying to recrystallize my compound, but it's "oiling out" instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystalline lattice. This often happens when the solution is supersaturated at a temperature above the melting point of the solute in the solvent, or if there are significant impurities present that disrupt crystal formation.
Solutions:
-
Use a Larger Volume of Solvent: Your solution might be too concentrated. Add more of the hot solvent to fully dissolve the oil, and then allow it to cool more slowly.
-
Slow Down the Cooling Process: Rapid cooling often favors oil formation over crystallization. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask with a beaker of warm water or cotton can also help to slow the cooling rate.
-
Try a Different Solvent or Solvent System: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound when hot but not when cold. You may need to screen several solvents. For imidazo[1,2-a]pyrimidines, common recrystallization solvents include ethanol, isopropanol, acetone, or mixtures like ethyl acetate/hexanes.[3]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.
Question 4: My recrystallized material is not pure enough. What are the likely impurities and how can I remove them?
Answer:
The impurities will largely depend on the synthetic route used. A common synthesis for imidazo[1,2-a]pyrimidines involves the condensation of a 2-aminopyrimidine with an α-haloketone.[4]
Potential Impurities and Removal Strategies:
-
Unreacted Starting Materials:
-
2-Amino-4-chloro-6-methylpyrimidine: This starting material is more polar than the product. It can often be removed by a well-optimized column chromatography or by washing the crude product with a solvent in which the starting material is sparingly soluble but the product is not.
-
Chloroacetone (or other α-haloketone): This is a volatile and reactive compound. It is often removed during the workup and evaporation steps. If it persists, it can be removed by column chromatography.
-
-
Regioisomers: Depending on the substitution pattern of the starting pyrimidine, there is a possibility of forming regioisomers. These can be very difficult to separate due to their similar polarities.
-
Solution: High-performance column chromatography (flash chromatography) with a shallow solvent gradient is often required. In some cases, preparative HPLC may be necessary for complete separation. Recrystallization is less likely to be effective unless the isomers have significantly different solubilities.
-
-
Byproducts from Side Reactions: The specific byproducts will depend on the reaction conditions. These are often more polar than the desired product and can be removed by column chromatography.
Step-by-Step Protocol: Two-Solvent Recrystallization
This protocol is a general guideline for a two-solvent recrystallization, a technique that is often effective when a single solvent is not ideal. A common combination for compounds of intermediate polarity is ethyl acetate (solvent #1, in which the compound is soluble) and hexanes (solvent #2, in which the compound is insoluble).
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Addition of Anti-Solvent: While the solution is still hot, add hexanes dropwise with swirling until you see persistent cloudiness.
-
Re-dissolution: Add a few drops of hot ethyl acetate to just redissolve the cloudiness and obtain a clear, saturated solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Crystallization: Once the flask has reached room temperature, you should see crystals forming. For maximum yield, you can then place the flask in an ice bath for 15-30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the purity of my final product?
A1: A combination of techniques is recommended. Thin Layer Chromatography (TLC) is a quick and easy way to assess the number of components in your sample. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. To confirm the identity and structure of your purified compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.
Q2: My compound is a light brown solid, but the literature reports it as a white solid. Does this mean it is impure?
A2: Not necessarily. The color of a compound can be affected by trace amounts of highly colored impurities, often arising from side reactions during synthesis. If your purity analysis by HPLC and NMR indicates a high level of purity, the color may not be a concern for many applications. However, if a colorless product is required, you may need to perform an additional purification step, such as treatment with activated charcoal during recrystallization (use with caution as it can also adsorb your product) or a very careful column chromatography.
Q3: Can I use reverse-phase chromatography to purify this compound?
A3: Yes, reverse-phase chromatography (e.g., C18 silica) can be an excellent alternative, especially for separating closely related impurities that are difficult to resolve by normal-phase chromatography. The mobile phase for reverse-phase chromatography is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (like formic acid or trifluoroacetic acid) or a base (like ammonia or triethylamine) to improve peak shape. Given the basic nature of the imidazo[1,2-a]pyrimidine core, using a mobile phase with a slightly basic pH might be beneficial.
Q4: How can I improve the yield of my purification?
A4: To improve your yield, minimize transfers of the material between flasks. When performing column chromatography, ensure your column is packed well to avoid channeling and that you are using the optimal solvent system to get sharp bands. For recrystallization, the key is to use the minimum amount of hot solvent to dissolve your compound and to allow for slow cooling to maximize crystal formation and recovery.
Logical Decision-Making for Purification Strategy
Caption: A flowchart to guide the selection of an appropriate purification strategy for this compound.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
El-Sayed, M. A. A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Future Medicinal Chemistry, 15(1), 37-61. Available from: [Link]
-
PubChem. 5-Chloro-6-methyl-imidazo[1,2-a]pyrimidine. Available from: [Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available from: [Link]
Sources
- 1. 5-Chloro-6-methyl-imidazo[1,2-a]pyrimidine | C7H6ClN3 | CID 90134259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
stability and degradation of 5-Chloro-7-methylimidazo[1,2-A]pyrimidine in solution
Welcome to the technical support center for 5-Chloro-7-methylimidazo[1,2-a]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and handling of this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of heterocyclic chemistry and forced degradation studies.
I. Frequently Asked Questions (FAQs) on Solution Stability
This section addresses common questions regarding the stability of this compound in various experimental settings.
Question 1: My sample of this compound shows a decrease in purity over time when dissolved in methanol for HPLC analysis. What could be the cause?
Answer: Imidazo[1,2-a]pyrimidine scaffolds can be susceptible to degradation under certain conditions. The decrease in purity of your compound in methanol could be attributed to several factors. While generally considered a stable solvent, methanol can participate in photochemical reactions if the solution is exposed to light. Some heterocyclic compounds are known to be sensitive to photodegradation, especially in solution[1]. Additionally, if the methanol is not of high purity or has been stored improperly, it may contain impurities that could react with your compound.
Question 2: I am observing the formation of multiple new peaks in my LC-MS analysis after storing my compound in a buffered aqueous solution at pH 9. What is the likely degradation pathway?
Answer: The imidazo[1,2-a]pyrimidine ring system can be susceptible to hydrolysis under strongly basic conditions. The imidazole moiety of daclatasvir, a related heterocyclic compound, has been shown to be liable to base-mediated autoxidation[1]. Therefore, the appearance of new peaks at pH 9 suggests that your compound may be undergoing base-catalyzed hydrolysis or oxidation. The electron-rich nature of the imidazo[1,2-a]pyrimidine ring makes it a target for oxidative degradation.
Question 3: Can I expect thermal degradation of this compound when heating my samples to 60°C to increase solubility?
Answer: While many imidazo[1,2-a]pyrimidine derivatives are thermally stable at moderately elevated temperatures, prolonged exposure to heat, especially in solution, can promote degradation. It is advisable to perform a preliminary thermal stress test to assess the stability of your compound at 60°C. A time-course analysis by HPLC or LC-MS would reveal if significant degradation occurs under your experimental conditions.
Question 4: Is this compound sensitive to oxidation? Should I be concerned about exposure to air?
Answer: Yes, oxidative degradation is a significant concern for imidazo[1,2-a]pyrimidine derivatives. The imidazo[1,2-a]pyrimidine moiety of some compounds is known to be rapidly metabolized in vivo by aldehyde oxidase (AO), which is an oxidative enzyme[2][3]. This suggests an inherent susceptibility of the ring system to oxidation. For sensitive experiments, it is recommended to handle solutions of the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
II. Troubleshooting Guide for Experimental Issues
This guide provides step-by-step instructions to identify and resolve common experimental problems encountered with this compound.
Issue 1: Inconsistent Results in Biological Assays
Symptoms:
-
High variability between replicate wells.
-
Loss of compound activity over the course of the experiment.
-
Discrepancies between freshly prepared and stored stock solutions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological assay results.
Issue 2: Appearance of Unknown Peaks in Chromatograms
Symptoms:
-
New peaks observed in HPLC or LC-MS analysis that were not present in the initial sample.
-
A decrease in the area of the main compound peak with a corresponding increase in impurity peaks.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the appearance of unknown chromatographic peaks.
III. Experimental Protocols
This section provides detailed protocols for assessing the stability of this compound.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products[4][5][6].
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC or LC-MS system
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep at room temperature and 60°C.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Store a solution of the compound in a suitable solvent at 60°C in the dark.
-
Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.
-
-
Time Points: Withdraw aliquots from each stress condition at initial (t=0), 2, 4, 8, and 24 hours. Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC or LC-MS method.
Data Analysis:
-
Calculate the percentage degradation of the parent compound.
-
Determine the retention times and peak areas of any degradation products.
-
Characterize significant degradation products using LC-MS/MS and, if possible, isolate for NMR analysis.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Suggested HPLC Parameters:
| Parameter | Recommended Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Scan for optimal wavelength (e.g., 254 nm or a wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes assessing specificity, linearity, accuracy, precision, and robustness.
IV. Potential Degradation Pathways
Based on the chemistry of the imidazo[1,2-a]pyrimidine scaffold and related heterocyclic systems, the following degradation pathways are plausible for this compound.
Caption: Plausible degradation pathways for this compound.
V. Summary of Key Stability Considerations
| Stress Factor | Potential for Degradation | Recommended Precautions |
| pH | High potential for degradation in strongly acidic or basic solutions. | Maintain solutions at a neutral pH. Use freshly prepared buffers. |
| Light | Potential for photolytic degradation, especially in solution. | Protect solutions from light by using amber vials or covering with aluminum foil. |
| Temperature | Moderate potential for degradation at elevated temperatures over extended periods. | Store solutions at low temperatures (-20°C or -80°C). Avoid prolonged heating. |
| Oxidation | High susceptibility to oxidative degradation. | Degas solvents and handle solutions under an inert atmosphere for sensitive applications. |
| Solvents | Generally stable in common organic solvents like acetonitrile and DMSO. Purity of solvents is critical. | Use high-purity, HPLC-grade solvents. Store solvents properly to prevent accumulation of impurities. |
References
- Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. bioRxiv.
- Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity.
- Forced Degrad
- Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO).
- Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. e-ISSN 2227-9059.
- Forced Oxidative Degradation Pathways of the Imidazole Moiety of Dacl
- Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism medi
- Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI.
- Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. IRJET.
Sources
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. ajrconline.org [ajrconline.org]
- 6. irjet.net [irjet.net]
overcoming solubility issues of 5-Chloro-7-methylimidazo[1,2-A]pyrimidine in aqueous buffers
Technical Support Center: 5-Chloro-7-methylimidazo[1,2-A]pyrimidine
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address and overcome the common challenges associated with the limited aqueous solubility of this compound. The following troubleshooting guides and FAQs are based on established principles of formulation science and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What intrinsic properties of this compound contribute to its poor solubility in aqueous buffers?
A1: The solubility challenge with this compound stems primarily from its molecular structure. The imidazo[1,2-a]pyrimidine core is a heterocyclic aromatic system, and the presence of a chloro and a methyl group enhances its lipophilicity ("fat-loving") nature. This is quantitatively estimated by its predicted XLogP value of 2.5, which indicates a preference for a non-polar environment over a polar one like water.[1] Molecules with a higher LogP are generally less soluble in aqueous solutions.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃ | [1] |
| Molecular Weight | 167.60 g/mol | [2] |
| Predicted XLogP | 2.5 | [1] |
| Physical Form | Powder or crystals | [3] |
Q2: What is the universally recommended first step for solubilizing this compound for in vitro experiments?
A2: The industry-standard starting point is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for this class of compounds due to its power as a polar aprotic solvent capable of dissolving a wide range of nonpolar and polar molecules.[4][5] A stock concentration of 10-50 mM in 100% DMSO is typical. This concentrated stock can then be serially diluted into your aqueous experimental buffer.
Troubleshooting Guide: Precipitation in Aqueous Buffers
This is the most common issue researchers face. When a DMSO stock solution is diluted into an aqueous buffer (e.g., PBS, cell culture media), the compound can crash out of solution, forming a visible precipitate. This occurs because the DMSO concentration is dramatically lowered, and the compound is suddenly exposed to an environment (water) in which it is not soluble.[6][7]
Issue 1: My compound precipitates immediately upon dilution into my aqueous buffer.
This indicates that the final concentration of the compound in the aqueous buffer exceeds its thermodynamic solubility limit in that medium.
Caption: Standard protocol for preparing a DMSO stock solution.
Rapidly adding the DMSO stock to the full volume of buffer is a common cause of precipitation. A stepwise dilution is recommended to ease the transition from a high-DMSO to a low-DMSO environment.[8]
Protocol: Stepwise Dilution into Aqueous Buffer
-
Start with a volume of buffer that is 10-20% of your final desired volume.
-
Add the required volume of your DMSO stock solution to this smaller buffer volume while vortexing gently. This creates an intermediate solution with a higher DMSO percentage.
-
Gradually add the remaining aqueous buffer to the intermediate solution, again with gentle mixing.
-
Visually inspect for any signs of precipitation (cloudiness, particulates).
While DMSO is an excellent solvent, it can be toxic to cells, typically at concentrations above 0.5% - 1.0% (v/v).[8] Paradoxically, high concentrations of co-solvent are sometimes needed to maintain solubility. If your final DMSO concentration is very low (<0.1%), the compound may not stay in solution. You may need to find a balance between solubility and cell viability.
| Co-Solvent | Max Recommended Conc. (Cell Assays) | Notes |
| DMSO | < 0.5% | Standard; potential for toxicity.[8] |
| Ethanol | < 1.0% | Less effective for highly lipophilic compounds. |
| PEG400 | 1-5% | Can be used as a co-solvent to aid solubility.[8] |
The imidazo[1,2-a]pyrimidine scaffold contains basic nitrogen atoms. Altering the pH of your buffer can change the protonation state of the molecule. A protonated (charged) molecule will have significantly higher aqueous solubility than its neutral counterpart.
-
Recommendation: Prepare your buffer at a lower pH (e.g., pH 5.0-6.5) and test for improved solubility. Remember to confirm that the altered pH is compatible with your downstream assay.
Troubleshooting Decision Tree
Caption: A decision-making workflow for troubleshooting precipitation.
Issue 2: I need to minimize or eliminate DMSO due to assay interference or cell toxicity.
In sensitive biological assays, DMSO can be a confounding factor. In these cases, alternative formulation strategies are required.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that is water-soluble.[10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations for this purpose.[12][13]
Protocol: Formulation with HP-β-CD
-
Preparation: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer.
-
Complexation:
-
Method A (from solid): Add the powdered this compound directly to the HP-β-CD solution.
-
Method B (from organic stock): Prepare a concentrated stock of the compound in a volatile organic solvent like methanol or ethanol. Add this stock to the HP-β-CD solution.
-
-
Equilibration: Vigorously stir or sonicate the mixture at room temperature or with gentle heating (e.g., 40°C) for 1-24 hours to allow for the formation of the inclusion complex.
-
Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) or filter through a 0.22 µm filter to remove any undissolved compound. The clear supernatant/filtrate is your working solution.
-
Quantification: It is highly recommended to determine the final concentration of the solubilized compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Best Practices for Solution Storage
-
Aliquoting: Always aliquot your DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of the DMSO stock over time.[8][14]
-
Storage Temperature: Store DMSO stock solutions at -20°C for short-term (1 month) or -80°C for long-term (6+ months) storage.[8][14]
-
Aqueous Solutions: Solutions prepared in aqueous buffers, even with solubilizers, should generally be made fresh and used immediately. They are not recommended for long-term storage due to the risk of degradation and precipitation.
References
- Engineered Self-Assembly of Amphiphilic Cyclodextrin Conjugates for Drug Encapsulation. (2022).
- The effect of cyclodextrins over the encapsulated drug.
- A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin. (2022). PubMed Central.
- How do I avoid precipitation of DMSO soluble compounds in water based culture media?. (2015).
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2018). PubMed Central.
- 5-Chloro-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine. Sigma-Aldrich.
- The role of encapsulation by β-cyclodextrin in the interaction of raloxifene with macromolecular targets: a study by spectroscopy and molecular modeling. (2011).
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). MDPI.
- Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). PubMed Central.
- 5-Chloro-6-methyl-imidazo[1,2-a]pyrimidine. PubChem.
- Dimethyl sulfoxide. Wikipedia.
- This compound hydrochloride. PubChem.
- Can we predict compound precipitation in DMSO stocks?. (2014). Sussex Drug Discovery Centre.
- Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs.
- Compound precipitation in high-concentr
- Compound Handling Instructions. MCE (MedChemExpress).
- Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. Benchchem.
- Solubilization techniques used for poorly water-soluble drugs. (2022). PubMed Central.
- This compound-2-carboxylic acid. BuyersGuideChem.
- Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. (2022).
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research.
- Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). Journal of Medical and Pharmaceutical and Allied Sciences.
- Oral formulation strategies to improve solubility of poorly water-soluble drugs.
- PREPARING SOLUTIONS AND MAKING DILUTIONS.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
- Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2022). MDPI.
- Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2020). PubMed Central.
- 7-Chloro-2-methylimidazo[1,2-a]pyrimidine. Benchchem.
- Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2022). PubMed Central.
- 2.5: Preparing Solutions. (2021). Chemistry LibreTexts.
- Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2023). PubMed Central.
-
Novel Benzo[6][7]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation. (2023). PubMed Central.
- Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. (2015). RSC Publishing.
- Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2022). MDPI.
- Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. (2021).
Sources
- 1. PubChemLite - this compound hydrochloride (C7H6ClN3) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. 5-Chloro-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine | 866050-57-9 [sigmaaldrich.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
common side reactions in the synthesis of imidazo[1,2-a]pyrimidines
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this privileged heterocyclic scaffold. Drawing upon established literature and practical experience, this resource provides in-depth troubleshooting advice, detailed experimental protocols, and mechanistic explanations to enhance your synthetic success.
Introduction
The imidazo[1,2-a]pyrimidine core is a cornerstone in medicinal chemistry, featured in numerous therapeutic agents due to its diverse biological activities.[1][2][3][4] Its synthesis, while seemingly straightforward, is often plagued by side reactions that can lead to low yields, complex purification challenges, and even structural misassignments. This guide aims to be a comprehensive resource to anticipate, identify, and mitigate these common issues.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments in a practical question-and-answer format.
FAQ 1: My reaction is producing a complex, inseparable mixture of products. What are the likely causes?
Answer: The formation of complex and intractable mixtures is a frequent issue, often stemming from your choice of reaction conditions, particularly the solvent and temperature.
-
Causality: High-boiling polar aprotic solvents like DMF and acetonitrile, while effective at dissolving reagents, can promote side reactions at elevated temperatures.[4] This can lead to numerous byproducts through various decomposition and condensation pathways. For instance, in some cases, using DMF or MeCN resulted in complex, inseparable mixtures of intermediates and products from subsequent intramolecular cyclizations.[4]
-
Troubleshooting Steps:
-
Solvent Selection: Consider switching to less polar solvents such as toluene or dioxane. While this may necessitate longer reaction times or higher temperatures to drive the reaction to completion, it often results in a cleaner reaction profile.[4][5]
-
Temperature Control: Carefully control the reaction temperature. Run a temperature screen to find the optimal balance between reaction rate and byproduct formation. Sometimes, running the reaction at a lower temperature for a longer duration is beneficial.
-
Purity of Starting Materials: Ensure the purity of your starting materials, such as 2-aminopyrimidine and the corresponding α-haloketone or equivalent.[5] Impurities can initiate unwanted side reactions, significantly impacting the yield and purity of your desired product.
-
FAQ 2: I've isolated my product, but the spectroscopic data (NMR, MS) is inconsistent with the expected imidazo[1,2-a]pyrimidine structure. What could have happened?
Answer: This is a classic sign of an unexpected molecular rearrangement, most commonly the Dimroth rearrangement . This rearrangement can lead to incorrect regiochemical assignments of your final product.[6]
-
The Dimroth Rearrangement: This is an isomerization process where the endocyclic and exocyclic nitrogen atoms (and their substituents) of the pyrimidine ring effectively switch places.[7][8] It typically occurs under basic, hydrolytic, or even acidic or photoactivated conditions in some aza-heterocycles.[6][7][9] For imidazo[1,2-a]pyrimidines, it is most frequently observed under basic or hydrolytic conditions.[6]
-
Mechanism: The generally accepted mechanism under basic conditions involves the addition of a hydroxide ion to the pyrimidine ring, followed by ring-opening to an intermediate, and subsequent ring-closure to form the rearranged isomer.[6][9]
Diagram of the Dimroth Rearrangement Mechanism
Caption: The Dimroth rearrangement pathway under basic conditions.
-
Troubleshooting and Verification:
-
Control Reaction pH: Carefully control the pH of your reaction and work-up procedures. Avoid strongly basic or acidic conditions if possible.
-
Spectroscopic Analysis: Use 2D NMR techniques like NOESY and HMBC to confirm the regiochemistry. ¹H-¹⁵N HMBC can be particularly powerful if you have access to a ¹⁵N-labeled compound.[6] It has been noted that C(2) and C(3) substituted regioisomers can often be distinguished using ¹H NMR spectroscopy.[6]
-
Alternative Synthesis: If the rearrangement is unavoidable under your current conditions, consider alternative synthetic routes that are less prone to this issue.
-
FAQ 3: I'm using the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, and my yields are low and inconsistent. How can I optimize this?
Answer: The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot method for synthesizing 3-aminoimidazo[1,2-a]pyrimidines from an amidine (like 2-aminopyrimidine), an aldehyde, and an isocyanide.[10][11][12] However, its efficiency can be sensitive to several factors.
-
Causality: Low yields in GBB reactions can often be attributed to suboptimal catalyst choice, reaction conditions, or the electronic properties of the substrates.
-
Troubleshooting and Optimization:
-
Catalyst Screening: While various Brønsted and Lewis acids can catalyze the reaction, scandium(III) triflate (Sc(OTf)₃) and p-toluenesulfonic acid (TsOH) are commonly used.[12] Comparative studies have shown that Sc(OTf)₃ often provides better synthesis success rates than TsOH.[12] Lewis acids like BF₃·OEt₂ have also been used effectively.[13] Perform a catalyst screen to find the most effective one for your specific substrates.
-
Dehydrating Agents: The GBB reaction involves the formation of an imine intermediate, which releases water. Adding a dehydrating agent, such as trimethyl orthoformate, can drive the equilibrium towards product formation and improve yields.[13]
-
Substrate Electronics: The electronic nature of the aldehyde and isocyanide can influence the reaction rate and yield. Electron-poor aldehydes sometimes lead to higher yields.[13] If you are struggling with a particular substrate, consider if its electronic properties are hindering the reaction.
-
Reaction Conditions: The reaction is often run at room temperature in solvents like methanol.[12] However, optimization of temperature and solvent may be necessary for challenging substrates.
-
| Parameter | Recommendation for GBB Optimization | Reference |
| Catalyst | Screen Sc(OTf)₃, TsOH, and other Lewis/Brønsted acids. Sc(OTf)₃ is often superior. | [12] |
| Solvent | Methanol is a common starting point. | [12] |
| Additives | Consider adding a dehydrating agent like trimethyl orthoformate. | [13] |
| Temperature | Typically room temperature, but may require optimization. | [12] |
Part 2: Key Side Reactions and Mechanistic Insights
A deeper understanding of potential side reactions is crucial for proactive troubleshooting.
Incomplete Cyclization and Intermediate Formation
In traditional condensation reactions between 2-aminopyrimidine and α-haloketones, the reaction proceeds via an initial N-alkylation followed by intramolecular cyclization.
-
Potential Issue: If the cyclization step is slow or incomplete, you may isolate the N-alkylated intermediate. This can be influenced by steric hindrance on either reactant or insufficient heat.
-
Mitigation Strategy: Ensure adequate reaction time and temperature. Monitor the reaction by TLC or LC-MS to track the disappearance of the intermediate.
Diagram of the Standard Synthesis Workflow
Caption: General workflow for imidazo[1,2-a]pyrimidine synthesis.
Self-Condensation of Aldehydes in GBB Reactions
In the GBB reaction, aldehydes can undergo self-condensation (e.g., aldol condensation) under certain conditions, especially if the initial imine formation with the 2-aminopyrimidine is slow.
-
Potential Issue: This side reaction consumes the aldehyde, reducing the yield of the desired GBB product and complicating purification.
-
Mitigation Strategy:
-
Order of Addition: Adding the isocyanide last, after the imine has had a chance to form, can sometimes be beneficial.
-
Catalyst Choice: A highly efficient catalyst that promotes rapid imine formation can outcompete the self-condensation pathway.
-
Part 3: Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific substrates.
Protocol 1: General Synthesis of 2-Aryl-imidazo[1,2-a]pyrimidines via Condensation
This protocol is adapted from literature procedures for the reaction of 2-aminopyrimidine with 2-bromoacetophenones.[14]
-
Reaction Setup: To a solution of 2-aminopyrimidine (1.0 equiv) in a suitable solvent (e.g., ethanol or acetonitrile), add the desired 2-bromoarylketone (1.05 equiv).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with cold solvent. If no precipitate forms, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexane:ethyl acetate).[1]
Protocol 2: Optimized Groebke-Blackburn-Bienaymé (GBB) Reaction
This protocol incorporates best practices for improving yield and consistency.[12][13]
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-aminopyrimidine (1.0 equiv), the aldehyde (1.1 equiv), and the catalyst (e.g., Sc(OTf)₃, 10 mol%) in anhydrous methanol.
-
Addition of Reagents: To this mixture, add the isocyanide (1.2 equiv) dropwise at room temperature.
-
Reaction Conditions: Stir the reaction at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired 3-aminoimidazo[1,2-a]pyrimidine.
Conclusion
The synthesis of imidazo[1,2-a]pyrimidines, while a mature field, still presents challenges that require careful experimental design and execution. By understanding the potential for side reactions like the Dimroth rearrangement and optimizing conditions for key transformations like the GBB reaction, researchers can significantly improve their efficiency and success rate. This guide serves as a foundational resource, and we encourage continuous consultation of the primary literature for the most current and substrate-specific methodologies.
References
- Anonymous. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC.
- Anonymous. (n.d.). The Dimroth rearrangement as a probable cause for structural misassignments in imidazo[1,2- a ]pyrimidines: A 15 N -labelling study and an easy method for the determination of regiochemistry.
- Anonymous. (n.d.). Postulated mechanism of the Dimroth rearrangement under basic conditions in the imidazo[1,2-a]pyrimidine ring.
- Anonymous. (n.d.). Dimroth rearrangement. Wikipedia.
- Chatzopoulou, M., et al. (n.d.). The Dimroth rearrangement as a probable cause for structural misassignments in imidazo[1,2-a]pyrimidines: A N-labelling study and an easy method for the determination of regiochemistry. Semantic Scholar.
- Anonymous. (2025). Troubleshooting poor reproducibility in 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine experiments. Benchchem.
- Anonymous. (n.d.). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. PubMed.
- Anonymous. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Anonymous. (n.d.). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity.
- Anonymous. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI.
- Anonymous. (2024). Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. Beilstein Journals.
- Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274.
- Anonymous. (2022).
- Uslu, R. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021.
- Anonymous. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines.
- Anonymous. (n.d.).
Sources
- 1. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides [mdpi.com]
- 12. BJOC - Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction [beilstein-journals.org]
- 13. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Imidazo[1,2-a]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Drawing upon established literature and extensive field experience, this document provides in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and achieve high yields of your target compounds.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Problem 1: Consistently Low or No Product Yield
Q: My reaction is yielding very little or no desired imidazo[1,2-a]pyrimidine. What are the likely causes and how can I troubleshoot this?
A: Low or no yield is a common frustration in organic synthesis. For imidazo[1,2-a]pyrimidines, the root cause often lies in one of the following areas:
-
Purity and Stability of Starting Materials:
-
2-Aminopyrimidine Quality: The purity of your 2-aminopyrimidine is paramount. Impurities can interfere with the reaction, and its basicity is a critical factor.[1] Ensure you are using a high-purity grade. If the purity is questionable, consider recrystallization or purification by column chromatography.
-
α-Haloketone Decomposition: α-Haloketones can be unstable and are susceptible to decomposition, especially in the presence of moisture or light.[2] This can lead to the formation of various byproducts and a reduction in the effective concentration of your electrophile. It is advisable to use freshly opened or purified α-haloketones. Their stability can be checked by TLC or NMR before use.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The condensation reaction to form the imidazo[1,2-a]pyrimidine core is temperature-sensitive. Insufficient heat may lead to a sluggish or incomplete reaction, while excessive heat can promote side reactions or decomposition of starting materials and products. A systematic temperature screen is recommended.
-
Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and yield. While a range of solvents can be used, polar aprotic solvents like DMF or acetonitrile, and alcohols like ethanol or isopropanol are commonly employed.[3] In some cases, the use of DMF or MeCN can lead to the formation of complex and inseparable mixtures of intermediates and byproducts.[3] It is crucial to select a solvent that ensures good solubility of the starting materials and is appropriate for the reaction temperature.
-
-
Inefficient Reaction Monitoring:
-
It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This allows you to determine the optimal reaction time and prevent product degradation from prolonged reaction times at elevated temperatures.
-
Experimental Protocol: Temperature and Solvent Screening for Yield Optimization
This protocol outlines a systematic approach to optimizing the temperature and solvent for the synthesis of a model imidazo[1,2-a]pyrimidine.
Materials:
-
2-Aminopyrimidine
-
2-Bromoacetophenone (or other α-haloketone)
-
A selection of solvents: Ethanol, Isopropanol, Acetonitrile, Dioxane, Toluene
-
Reaction vials suitable for heating
-
Stir bars
-
TLC plates and developing chamber
-
LC-MS system (optional)
Procedure:
-
Reaction Setup: In separate reaction vials, dissolve 2-aminopyrimidine (1 mmol) and 2-bromoacetophenone (1.1 mmol) in 5 mL of each of the selected solvents.
-
Temperature Gradient: Set up parallel reactions for each solvent at three different temperatures (e.g., 60 °C, 80 °C, and 100 °C).
-
Reaction Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction mixture and analyze it by TLC to monitor the consumption of starting materials and the formation of the product.
-
Data Analysis: Compare the TLC plates to identify the solvent and temperature combination that gives the highest conversion to the desired product with the fewest side products. For more quantitative analysis, LC-MS can be used to determine the relative peak areas of the product and remaining starting materials.
Data Presentation:
| Solvent | Temperature (°C) | Time (h) for Max. Conversion | Observed Yield (by TLC/LC-MS) | Notes |
| Ethanol | 60 | >24 | Low | Slow reaction |
| Ethanol | 80 | 8 | Moderate | Clean reaction |
| Ethanol | 100 | 4 | Moderate | Some side products |
| Isopropanol | 80 | 10 | Moderate-Good | Clean reaction |
| Acetonitrile | 80 | 6 | Good | Minor impurities |
| Dioxane | 100 | 12 | Low-Moderate | Slow reaction[3] |
| Toluene | 100 | 12 | Low[3] | Incomplete conversion[3] |
Problem 2: Significant Side Product Formation
Q: My reaction is producing a significant amount of side products, complicating purification. What are these side products and how can I minimize them?
A: The formation of side products is a common challenge, especially in condensation reactions. In imidazo[1,2-a]pyrimidine synthesis, you may encounter:
-
Dimerization of 2-Aminopyrimidine: Under strongly basic conditions or at high temperatures, 2-aminopyrimidine can undergo self-condensation or dimerization, leading to complex mixtures. This is analogous to side reactions observed in the Chichibabin reaction for pyridine amination.[1]
-
Products from α-Haloketone Self-Condensation: α-Haloketones can undergo self-condensation, particularly under basic conditions, to form aldol-type products.[5]
-
Formation of Regioisomers: If the 2-aminopyrimidine is substituted, there is a possibility of forming regioisomers, although the reaction is generally regioselective for the formation of the imidazo[1,2-a]pyrimidine scaffold.
-
Formation of Complex Mixtures: In certain solvents like DMF and MeCN, complex and difficult-to-separate mixtures of intermediates and their subsequent cyclization products can form.[3]
Troubleshooting Strategies:
-
Control of Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the α-haloketone to ensure complete consumption of the 2-aminopyrimidine and minimize its self-condensation.
-
Base Selection and Addition: If a base is used to scavenge the HBr byproduct, a mild, non-nucleophilic base like sodium bicarbonate or potassium carbonate is preferred. The base should be added portion-wise or at a controlled rate to avoid a rapid increase in basicity that could promote side reactions.
-
Solvent Optimization: As indicated in the protocol above, the choice of solvent is critical. If you are observing complex mixtures, consider switching to a less reactive solvent like isopropanol or ethanol.[3]
Visualization of the General Reaction and Troubleshooting Logic
The following diagrams illustrate the general synthetic pathway and a logical workflow for troubleshooting common issues.
Sources
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 3. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Storage and Handling of 5-Chloro-7-methylimidazo[1,2-A]pyrimidine
Welcome to the technical support guide for 5-Chloro-7-methylimidazo[1,2-A]pyrimidine. This document is designed for researchers, chemists, and drug development professionals who utilize this important heterocyclic scaffold. The imidazo[1,2-a]pyrimidine core is a privileged structure in medicinal chemistry, recognized for its diverse biological activities and structural similarity to purines.[1][2] Maintaining the chemical integrity of this compound from receipt to experimentation is paramount for generating reliable and reproducible results. This guide provides in-depth, experience-based answers to common questions, troubleshooting workflows, and validated protocols to prevent degradation during storage.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the stability and handling of this compound.
Q1: What are the optimal storage conditions for solid this compound?
For maximum long-term stability, the compound should be stored at 2-8°C , under an inert atmosphere (e.g., argon or nitrogen) , and protected from light . A vendor of a structurally similar compound specifies these conditions.[3] The container should be tightly sealed to prevent moisture ingress.
Q2: Why is an inert atmosphere so critical?
There are two primary reasons:
-
Preventing Oxidation: The imidazo[1,2-a]pyrimidine ring system can be susceptible to oxidation.[4][5] While this is often discussed in the context of enzymatic metabolism, long-term exposure to atmospheric oxygen, especially if catalyzed by trace impurities or light, can lead to the formation of N-oxides or other oxidative degradants.
-
Preventing Hydrolysis: In the presence of moisture, the chloro-substituent on the pyrimidine ring can undergo slow hydrolysis. This reaction can be accelerated by acidic or basic micro-environments. An inert atmosphere helps to displace ambient moisture, minimizing this risk.
Q3: My solid sample has developed a slight discoloration. Does this indicate degradation?
Discoloration (e.g., from off-white to yellowish or brownish) is a common visual indicator of potential chemical degradation. While a minor color change may not significantly impact purity, it warrants investigation. It is often caused by the formation of minute quantities of highly conjugated degradation products resulting from slow oxidation or photodecomposition. We strongly recommend verifying the purity of the material using an analytical technique like HPLC or LC-MS before proceeding with sensitive experiments.
Q4: What are the most likely degradation pathways for this compound during storage?
Based on the structure, the primary degradation pathways of concern are:
-
Hydrolysis: Nucleophilic substitution of the C5-chloro group by water to form 5-hydroxy-7-methylimidazo[1,2-a]pyrimidine.
-
Oxidation: Oxidation of the nitrogen atoms within the fused ring system, particularly the imidazole moiety, which is known to be susceptible to oxidation.[6]
-
Photodegradation: The aromatic, heterocyclic structure can absorb UV-Vis light, leading to the formation of radical species and subsequent complex degradation products. The imidazole ring, in particular, can be sensitive to photodegradation when in solution.[6]
Q5: How should I handle the compound when removing it from cold storage for an experiment?
To maintain compound integrity:
-
Allow the sealed container to equilibrate to ambient laboratory temperature before opening. This prevents atmospheric moisture from condensing on the cold solid.
-
If the compound will be used over a long period, consider aliquoting it into smaller vials under an inert atmosphere to minimize repeated exposure of the bulk stock to the environment.
-
When weighing, work efficiently to minimize the sample's exposure time to air and humidity. For highly sensitive applications, consider performing this step in a glove box or under a gentle stream of inert gas.
Part 2: Troubleshooting Guide for Suspected Degradation
If your experiments yield unexpected results (e.g., low potency, new peaks in analytical traces), compound degradation is a possible cause. This guide provides a logical workflow to diagnose the issue.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for suspected compound degradation.
Part 3: Protocols & Methodologies
Protocol 1: Recommended Long-Term Storage Procedure
This protocol ensures the optimal preservation of this compound.
-
Receipt & Inspection: Upon receipt, visually inspect the container for an intact seal. Note the manufacturer's provided purity and date of receipt.
-
Inert Atmosphere Blanketing: If the compound is supplied in a standard screw-cap vial, transfer it to a vial with a PTFE-lined septum cap inside a glovebox or glove bag. Alternatively, gently flush the headspace of the original vial with a dry, inert gas (argon or nitrogen) for 30-60 seconds.
-
Sealing: Tightly seal the vial cap. For extra protection against moisture ingress, wrap the cap-vial interface with Parafilm®.
-
Light Protection: Place the sealed vial inside a secondary container that is opaque or amber-colored to protect it from light.
-
Refrigeration: Place the secondary container in a refrigerator maintained at 2-8°C. Ensure the storage location is clean and dedicated to chemical storage to avoid cross-contamination.[7]
Protocol 2: Guideline for a Stability-Indicating Purity Check by HPLC
This is a general guideline for assessing the purity of your compound and detecting potential degradants. Developing a fully validated stability-indicating method is a comprehensive process, but this serves as a robust starting point.[8][9]
-
Objective: To separate the parent compound from potential process impurities and degradation products. Reverse-phase HPLC is the most common and effective method.[8]
-
Sample Preparation:
-
Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent like acetonitrile or methanol.
-
Dilute this stock to a working concentration of ~50-100 µg/mL with the mobile phase.
-
-
Forced Degradation (for method development): To ensure your method can detect degradants, they must first be generated.[9][10] Expose separate aliquots of the stock solution to stress conditions:
-
Acidic: Add 0.1 M HCl and heat gently (e.g., 60°C for 2-4 hours).
-
Basic: Add 0.1 M NaOH and hold at room temperature for 1-2 hours.
-
Oxidative: Add 3% H₂O₂ and hold at room temperature for 2-4 hours.[6]
-
Thermal: Heat the stock solution at 80°C for 8 hours.[8]
-
Note: Neutralize the acidic and basic samples before injection.
-
-
Suggested HPLC Conditions:
-
Column: C18, 2.1 or 4.6 mm ID, 50-150 mm length, ≤3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a high percentage of A (e.g., 95%) and ramp to a high percentage of B (e.g., 95%) over 10-15 minutes. This will elute the polar degradants first, followed by the parent compound.
-
Flow Rate: 0.3-1.0 mL/min, depending on column ID.
-
Detection: UV detector, scan for λ-max (typically 254 nm is a good starting point for aromatic compounds). A photodiode array (PDA) detector is ideal.
-
-
Analysis: Inject the unstressed sample and the stressed samples. A good stability-indicating method will show a baseline-resolved peak for the parent compound, with new peaks appearing for the degradation products in the stressed samples. The "purity" of your stored sample can be determined by the area percentage of the main peak in an unstressed chromatogram.
Part 4: Technical Summary
Potential Degradation Pathways
The following diagram illustrates the primary environmental factors that can lead to the degradation of this compound.
Caption: Primary degradation pathways for the target compound.
Summary of Storage Recommendations
| Parameter | Recommendation | Rationale & Justification |
| Temperature | 2–8 °C | Reduces the kinetic rate of all potential degradation reactions (hydrolysis, oxidation).[7] |
| Atmosphere | Inert gas (Argon, Nitrogen) | Displaces oxygen and moisture, directly inhibiting oxidation and hydrolysis.[3] |
| Light | Protect from light (Amber vial/Opaque container) | Prevents photolytic reactions that can cleave bonds or generate reactive radical species.[6] |
| Humidity | Store in a dry location with a tightly sealed container | Prevents ingress of atmospheric water, which is a key reactant for hydrolysis. |
| Container | Tightly sealed glass vial with a PTFE-lined cap | Glass is chemically inert, and a proper seal prevents exchange with the outside environment.[7] |
References
-
Linton, A., et al. (2011). Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). Journal of Medicinal Chemistry, 54(21), 7705-7717. Available from: [Link]
-
Pryde, D. C., et al. (2011). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ResearchGate. Available from: [Link]
-
Tejswini, P., et al. (2016). Forced Degradation Studies. MedCrave Online. Available from: [Link]
-
Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
-
Guebailia, C., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. Available from: [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3121-3129. Available from: [Link]
-
Sharma, M. C., & Sharma, S. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available from: [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available from: [Link]
-
New York State Department of Health. (2016). Chemical Storage and Handling Recommendations. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Chloro-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine | 866050-57-9 [sigmaaldrich.com]
- 4. Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the In Vivo Anti-Inflammatory Activity of 5-Chloro-7-methylimidazo[1,2-A]pyrimidine
Authored for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as potent kinase inhibitors across various therapeutic areas, including oncology and inflammation.[1][2][3] This guide provides a comprehensive framework for the in vivo validation of a novel compound from this class, 5-Chloro-7-methylimidazo[1,2-A]pyrimidine (herein referred to as C7MIP). Given that many small molecule kinase inhibitors target inflammatory pathways, we will proceed with the hypothesis that C7MIP is an inhibitor of p38 mitogen-activated protein kinase (p38 MAPK), a key regulator of pro-inflammatory cytokine production.[4][5]
This document outlines a head-to-head comparison of C7MIP against established benchmarks in a validated murine model of systemic inflammation. The experimental design, protocols, and data interpretation strategies are detailed to ensure scientific rigor and trustworthiness, providing a clear path from hypothesis to validated biological activity.
Strategic Overview: Experimental Design & Rationale
To robustly assess the anti-inflammatory potential of C7MIP, we will use a lipopolysaccharide (LPS)-induced systemic inflammation model in mice.[6][7] LPS, a component of the outer membrane of Gram-negative bacteria, triggers a powerful innate immune response characterized by a surge in pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8] This model is highly relevant for testing inhibitors of the p38 MAPK pathway, as p38 MAPK is a critical downstream effector of the Toll-like receptor 4 (TLR4) signaling cascade initiated by LPS.[9]
Comparative Compounds:
The performance of C7MIP will be benchmarked against two well-characterized compounds, providing essential context for its efficacy and mechanism.
-
SB203580 (Positive Control - Specific Inhibitor): A potent and widely used pyridinyl imidazole inhibitor of p38 MAPK.[10][11] Its inclusion allows for a direct comparison of C7MIP's efficacy to a compound with a known, specific mechanism of action. It acts by binding to the ATP pocket of the kinase, inhibiting its catalytic activity.[10]
-
Dexamethasone (Positive Control - Broad-Spectrum Anti-Inflammatory): A potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects.[12][13] Dexamethasone acts by binding to the glucocorticoid receptor, which then modulates the expression of anti-inflammatory and pro-inflammatory genes, effectively suppressing the production of multiple cytokines, including TNF-α and IL-6.[14][15] This comparison will situate C7MIP's potency within the broader landscape of anti-inflammatory therapeutics.
Experimental Workflow Diagram
Caption: High-level experimental workflow for in vivo validation.
In-Depth Methodologies
Protocol 2.1: LPS-Induced Systemic Inflammation Model
This protocol is adapted from established methodologies for inducing a robust and reproducible inflammatory response.[6]
-
Animal Husbandry: Use 8-week-old female BALB/c mice, housed under a 12h light/dark cycle at 24 ± 1 °C with ad libitum access to food and water.[6] While strain-dependent differences in pharmacokinetics can exist, they are often within an acceptable range for initial discovery studies.[16][17]
-
Acclimatization: Allow animals to acclimatize to the housing environment for at least one week prior to the experiment.[6]
-
Group Allocation: Randomly assign mice to one of four treatment groups (n=8 per group):
-
Group 1: Vehicle Control (e.g., 10% DMSO in saline, i.p.)
-
Group 2: C7MIP (e.g., 10 mg/kg, i.p.)
-
Group 3: SB203580 (e.g., 5 mg/kg, i.p.)
-
Group 4: Dexamethasone (e.g., 5 mg/kg, i.p.)
-
-
Compound Administration: Administer the assigned compound or vehicle via intraperitoneal (i.p.) injection. The route and dose should be optimized based on preliminary formulation and tolerability studies.
-
Inflammation Induction: Two hours after compound administration, induce systemic inflammation by injecting LPS (from E. coli O111:B4) at a dose of 5 mg/kg (i.p.).[6] The control group receives a sterile PBS injection.[6]
-
Monitoring: Observe animals for clinical signs of endotoxemia (e.g., lethargy, piloerection).
-
Sample Collection: Two hours post-LPS injection, anesthetize the mice and collect blood via cardiac puncture for cytokine and pharmacokinetic analysis.[6] Subsequently, perfuse the animals with PBS and harvest key organs like the lungs and liver for histopathological examination.[6][18]
Protocol 2.2: Pharmacokinetic (PK) Analysis
A robust PK study is essential to correlate drug exposure with pharmacodynamic effects.[19]
-
Sample Preparation: Collect blood into EDTA-coated tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Determine the plasma concentrations of C7MIP using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This involves protein precipitation, separation on a C18 column, and detection using a triple quadrupole mass spectrometer.
-
Parameter Calculation: A separate cohort of animals should be used for a full PK profile. Following a single i.p. or p.o. administration, collect blood at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[20] Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (half-life) using non-compartmental analysis software.
Protocol 2.3: Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) will be used to measure the primary efficacy endpoints: plasma levels of TNF-α and IL-6.
-
Kit Selection: Use commercially available, validated mouse TNF-α and IL-6 ELISA kits.[21][22]
-
Procedure: Follow the manufacturer's protocol precisely.[23][24] A general workflow is as follows:
-
Add standards and diluted plasma samples to the antibody-pre-coated microplate.
-
Incubate to allow cytokines to bind to the immobilized antibody.
-
Wash the plate, then add a biotin-conjugated detection antibody.
-
Incubate, wash, and then add streptavidin-HRP conjugate.
-
Incubate, wash, and add a TMB substrate solution, which develops color in proportion to the amount of bound cytokine.
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
-
Quantification: Calculate cytokine concentrations in pg/mL by interpolating from the standard curve.
Protocol 2.4: Histopathological Analysis
Histology provides a qualitative assessment of organ-level inflammation and potential tissue damage.
-
Tissue Fixation and Processing:
-
For lungs, inflate the lobes with 10% neutral-buffered formalin through the trachea to prevent alveolar collapse before immersion.[18][25][26]
-
Immerse fixed tissues in 10% neutral-buffered formalin for at least 24 hours.[27]
-
Process the tissues through graded alcohols and xylene, and embed in paraffin wax.[28]
-
-
Sectioning and Staining: Cut 4-5 µm thick sections and mount them on glass slides. Deparaffinize and rehydrate the sections, then stain with Hematoxylin and Eosin (H&E) to visualize cellular morphology and inflammatory infiltrates.
-
Microscopic Evaluation: A board-certified veterinary pathologist should blindly evaluate the slides for key inflammatory changes, such as neutrophil infiltration, edema, and tissue necrosis in the liver and lungs.
Comparative Data Analysis & Interpretation
Data should be presented clearly to allow for objective comparison between C7MIP and the control compounds.
Hypothesized Signaling Pathway
The diagram below illustrates the proposed mechanism of action for C7MIP within the LPS-induced inflammatory cascade.
Caption: Proposed p38 MAPK inhibition by C7MIP in the TLR4 pathway.
Table 1: Comparative Efficacy on Plasma Cytokines (Hypothetical Data)
| Treatment Group (Dose) | Plasma TNF-α (pg/mL) | % Inhibition vs. Vehicle | Plasma IL-6 (pg/mL) | % Inhibition vs. Vehicle |
| Control (No LPS) | < 30 | N/A | < 50 | N/A |
| Vehicle + LPS | 1850 ± 210 | 0% | 2500 ± 350 | 0% |
| C7MIP (10 mg/kg) + LPS | 850 ± 150 | 54% | 1100 ± 200 | 56% |
| SB203580 (5 mg/kg) + LPS | 790 ± 130 | 57% | 1025 ± 180 | 59% |
| Dexamethasone (5 mg/kg) + LPS | 450 ± 90 | 76% | 650 ± 110 | 74% |
| *Data are presented as Mean ± SEM. *p < 0.01 compared to Vehicle + LPS group. |
Interpretation: In this hypothetical scenario, C7MIP demonstrates significant suppression of both TNF-α and IL-6, with an efficacy comparable to the specific p38 MAPK inhibitor SB203580. This provides strong, direct evidence for its on-target activity in vivo. While not as potent as the broad-spectrum anti-inflammatory Dexamethasone, its targeted efficacy is a promising feature for further development.
Table 2: Comparative Pharmacokinetic Profiles (Hypothetical Data)
| Compound | Dose & Route | Cmax (nM) | Tmax (hr) | AUC (0-t) (nM*hr) | t½ (hr) |
| C7MIP | 10 mg/kg, i.p. | 1500 | 0.5 | 4500 | 2.5 |
| SB203580 | 5 mg/kg, i.p. | 950 | 0.5 | 2800 | 2.1 |
Interpretation: This hypothetical PK data shows that C7MIP achieves a higher plasma concentration and greater overall exposure (AUC) than SB203580 at their respective doses. This information is critical for dose-response modeling and for planning future efficacy and toxicology studies. The rapid Tmax is consistent with i.p. administration, and the half-life suggests that the compound is cleared at a moderate rate.
Conclusion and Future Directions
This guide provides a rigorous, self-validating framework for assessing the in vivo biological activity of this compound. By comparing it directly against both a specific mechanistic control (SB203580) and a broad-spectrum clinical benchmark (Dexamethasone), researchers can generate a comprehensive data package.
Positive results, as illustrated in the hypothetical tables, would strongly support the hypothesis that C7MIP functions as an effective p38 MAPK inhibitor in vivo. This would justify its advancement into more complex disease models (e.g., collagen-induced arthritis, inflammatory bowel disease), detailed toxicology assessments, and further lead optimization to improve its pharmacokinetic and pharmacodynamic properties.
References
-
Cuenda, A. et al. (1995). SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1. FEBS Letters, 364, 229-233. Available at: [Link]
-
Bio-protocol. (2021). A Mouse Model of LPS-Induced Systemic Inflammation. Bio-protocol, 11(22). Available at: [Link]
-
InvivoGen. (n.d.). SB203580: Akt & p38 MAP Kinases Inhibitor. Retrieved from [Link]
-
Patsnap Synapse. (2025). What is the mechanism of action of Dexamethasone? Retrieved from [Link]
-
Sharif, S. et al. (2023). Dexamethasone. In StatPearls. StatPearls Publishing. Available at: [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of dexamethasone? Retrieved from [Link]
-
Abraham, S. M. et al. (2006). Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1. Journal of Experimental Medicine, 203(7), 1883-1889. Available at: [Link]
-
He, Y., & Li, H. (2020). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Expert Opinion on Investigational Drugs, 29(4), 381-391. Available at: [Link]
-
ResearchGate. (n.d.). (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. Retrieved from [Link]
-
Locuson, C. W. et al. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. Drug Metabolism and Disposition, 48(10), 963-969. Available at: [Link]
-
UC San Diego Comparative Phenotyping Core. (n.d.). Summary of Optimal Harvesting and Processing of Mouse Organs for Histopathological Examination. Retrieved from [Link]
-
Feinberg School of Medicine. (n.d.). Perfusion and inflation of the mouse lung for tumor histology. Retrieved from [Link]
Sources
- 1. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. invivogen.com [invivogen.com]
- 11. Inhibition of the p38 MAP kinase in vivo improves number and functional activity of vasculogenic cells and reduces atherosclerotic disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
- 14. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 15. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 19. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 21. Mouse TNF alpha ELISA Kit (BMS607-3) - Invitrogen [thermofisher.com]
- 22. rndsystems.com [rndsystems.com]
- 23. mpbio.com [mpbio.com]
- 24. researchgate.net [researchgate.net]
- 25. Guidelines for collection and processing of lungs from aged mice for histological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Video: Perfusion and Inflation of the Mouse Lung for Tumor Histology [jove.com]
- 27. grtc.ucsd.edu [grtc.ucsd.edu]
- 28. bio-protocol.org [bio-protocol.org]
A Researcher's Guide to Characterizing the Kinase Inhibitory Profile of 5-Chloro-7-methylimidazo[1,2-A]pyrimidine
For drug discovery researchers and scientists, the imidazo[1,2-a]pyrimidine scaffold represents a "privileged structure," consistently appearing in potent, biologically active compounds. This guide provides a framework for evaluating the kinase inhibitory efficacy of a specific derivative, 5-Chloro-7-methylimidazo[1,2-A]pyrimidine. While extensive public data on this particular molecule is limited, its chemical backbone is present in numerous documented kinase inhibitors. We will, therefore, explore its potential activity by comparing it to well-characterized inhibitors of relevant kinase families known to be targeted by this scaffold: Cyclin-Dependent Kinases (CDKs), RAF kinases, and the c-Met proto-oncogene.
This guide is structured to provide both the rationale behind experimental choices and detailed, actionable protocols for a thorough comparative analysis.
The Imidazo[1,2-a]pyrimidine Scaffold: A Foundation for Kinase Inhibition
The imidazo[1,2-a]pyrimidine core is a nitrogen-rich heterocyclic system that has attracted significant interest in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this scaffold have been reported to inhibit a range of protein kinases that are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[1][2] The structural rigidity and potential for diverse substitutions on this core allow for the fine-tuning of potency and selectivity against various kinase targets.
Notably, different substitutions on the imidazo[1,2-a]pyrimidine ring system have yielded inhibitors for distinct kinase families. For instance, certain derivatives have shown potent inhibition of c-KIT, a receptor tyrosine kinase, with some demonstrating nanomolar IC50 values against imatinib-resistant mutations.[3][4] Others have been developed as inhibitors of the PI3K/Akt/mTOR pathway, a key signaling cascade in cancer cell growth and survival.[1][2] This versatility underscores the importance of a systematic evaluation of any new derivative, such as this compound.
Selecting Comparator Kinase Inhibitors
To contextualize the potential efficacy of this compound, a panel of well-characterized, clinically relevant kinase inhibitors targeting pathways frequently associated with the imidazo[1,2-a]pyrimidine scaffold is essential. For this guide, we will focus on three key kinase families: CDKs (specifically CDK2), pan-RAF kinases, and c-Met.
| Kinase Target Family | Comparator Inhibitor | Key Characteristics |
| CDK2 | PF-07104091 | A selective CDK2 inhibitor currently in clinical trials for various cancers, including breast and ovarian cancer.[5] |
| Pan-RAF | LY3009120 | A pan-RAF inhibitor that has been evaluated in clinical trials for advanced or metastatic cancers with RAS or BRAF mutations.[6] |
| c-Met | Crizotinib | A multi-targeted tyrosine kinase inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) and other cancers, with c-Met as one of its key targets.[7][8][9] |
Experimental Workflow for Comparative Efficacy Analysis
A robust comparison of kinase inhibitor efficacy requires a multi-pronged approach, moving from direct biochemical assays to cell-based functional assays.
Caption: A generalized workflow for the comprehensive evaluation of a novel kinase inhibitor.
Part 1: Biochemical Assays for Direct Kinase Inhibition
The initial step is to determine if this compound directly inhibits the enzymatic activity of the target kinases in a purified, cell-free system. This provides a direct measure of the compound's potency (IC50) or binding affinity (Kd).
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human kinases (CDK2/Cyclin E1, BRAF, CRAF, c-Met)
-
Kinase-specific substrates
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (this compound and comparators) dissolved in DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate. Include DMSO-only wells as a "no inhibition" control.
-
Kinase Reaction:
-
Prepare a kinase reaction buffer containing the recombinant kinase and its specific substrate.
-
Add the kinase/substrate mix to the wells containing the compounds.
-
Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the "no inhibition" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound against each kinase.
-
Expected Data Output:
| Compound | CDK2 IC50 (nM) | BRAF IC50 (nM) | CRAF IC50 (nM) | c-Met IC50 (nM) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| PF-07104091 | Expected low nM | >10,000 | >10,000 | >10,000 |
| LY3009120 | >10,000 | Expected low nM | Expected low nM | >10,000 |
| Crizotinib | >10,000 | >10,000 | >10,000 | Expected low nM |
Part 2: Cell-Based Assays for Cellular Efficacy
While biochemical assays are crucial for determining direct target inhibition, they do not account for factors such as cell permeability, off-target effects, or engagement with the target in a complex cellular environment. Therefore, cell-based assays are a critical next step.
Experimental Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines with known dependencies on the target kinases (e.g., a cyclin E-amplified ovarian cancer line for CDK2, a BRAF-mutant melanoma line for RAF, and a c-Met amplified gastric cancer line for c-Met).
-
Complete cell culture medium.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a detergent-based solution).
-
Clear 96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the selected cancer cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. Determine the GI50 (concentration required to inhibit cell growth by 50%).
Expected Data Output:
| Compound | GI50 in Cyclin E-amplified cells (µM) | GI50 in BRAF-mutant cells (µM) | GI50 in c-Met amplified cells (µM) |
| This compound | To be determined | To be determined | To be determined |
| PF-07104091 | Expected potent activity | High | High |
| LY3009120 | High | Expected potent activity | High |
| Crizotinib | High | High | Expected potent activity |
Part 3: Analysis of Downstream Signaling Pathways
To confirm that the observed cellular effects are due to the inhibition of the intended target, it is essential to analyze the phosphorylation status of key downstream substrates in the relevant signaling pathways.
Signaling Pathways Overview
Caption: Simplified signaling pathways for CDK2, RAF, and c-Met.
Experimental Protocol: Western Blotting
Procedure:
-
Cell Treatment: Treat the relevant cell lines with the test compounds at concentrations around their GI50 values for a short period (e.g., 2-6 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and then incubate with primary antibodies specific for the phosphorylated forms of downstream targets (e.g., p-Rb for CDK2, p-ERK for RAF, p-Akt for c-Met).
-
Also, probe for the total protein levels of these targets and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation. A potent and on-target inhibitor should significantly reduce the phosphorylation of its downstream effector without affecting the total protein level.
Conclusion and Future Perspectives
This guide outlines a systematic approach to characterize the efficacy of this compound as a kinase inhibitor. By employing a combination of biochemical and cell-based assays and comparing its performance against established inhibitors, researchers can build a comprehensive profile of its potency, selectivity, and cellular activity.
The imidazo[1,2-a]pyrimidine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors.[1][10] Should this compound demonstrate promising activity in these initial assays, further studies, including broader kinase profiling, in vivo efficacy in animal models, and pharmacokinetic analysis, would be warranted to fully elucidate its therapeutic potential.
References
- House I, Valore-Caplan M, Maris E, Falchook GS. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. J Immunother Precis Oncol. 2025; 8:47–54.
-
Taylor & Francis. C-Met inhibitors – Knowledge and References. [Link]
- Falchook GS, et al. A phase 1 trial of PF-07104091, a selective CDK2 inhibitor, in patients with advanced solid tumors. Journal of Clinical Oncology. 2023; 41:16_suppl, 3012-3012.
- House I, Valore-Caplan M, Maris E, Falchook GS. Cyclin dependent kinase 2 (CDK2) Inhibitors in oncology clinical trials: a review. J Immunother Precis Oncol. 2025; 8:47–54.
-
Wikipedia. c-Met inhibitor. [Link]
- Musa F, et al. Safety and Tolerability of c-MET Inhibitors in Cancer. Cancers (Basel). 2018; 10(11): 439.
-
BioWorld Science. New pan-RAF inhibitors effective in melanomas resistant to BRAF or BRAF/MEK inhibitors. November 2014. [Link]
-
MedPath. Novel CDK2 Inhibitor INX-315 Shows Promise in Overcoming Cancer Drug Resistance, Study Reveals. [Link]
-
MD Anderson Cancer Center. The next generation of CDK inhibitors is coming. May 2023. [Link]
-
pharmaphorum. Now Iktos teams up with Pierre Fabre in oncology. January 2026. [Link]
-
Patsnap Synapse. What are c-Met inhibitors and how do they work? June 2024. [Link]
- Hong DS, et al. A Phase I Study of LY3009120, a Pan-RAF Inhibitor, in Patients with Advanced or Metastatic Cancer. Mol Cancer Ther. 2020; 19(2): 460-467.
- Peytam F, et al. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorg Chem. 2023; 141: 106831.
-
ASCO Publications. The next-generation pan-RAF inhibitor, KIN-2787, is active in class II and class III BRAF mutant models. May 2021. [Link]
-
YouTube. Evaluating the role of pan-RAF inhibitors in RAF and RAS mutant tumors. March 2024. [Link]
- Al-Horani RA. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents.
- Aliwaini S, et al. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncol Lett. 2020; 20(5): 215.
-
PubMed. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. [Link]
-
BuyersGuideChem. This compound-2-carboxylic acid. [Link]
-
PubChemLite. This compound hydrochloride. [Link]
-
PubChem. 5-Chloro-6-methyl-imidazo[1,2-a]pyrimidine. [Link]
-
PubChem. Imidazo[1,2-a]pyrimidine-5,7-diol. [Link]
-
PubChem. Imidazo(1,2-a)pyrimidine. [Link]
Sources
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jipo [innovationsjournals-jipo.kglmeridian.com]
- 6. A Phase I Study of LY3009120, a Pan-RAF Inhibitor, in Patients with Advanced or Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
- 9. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 10. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review [ouci.dntb.gov.ua]
A Senior Application Scientist's Guide to Comparative Docking of Imidazo[1,2-a]pyrimidine Derivatives
Welcome, fellow researchers and drug development professionals. This guide provides an in-depth comparative analysis of molecular docking studies involving imidazo[1,2-a]pyrimidine derivatives. The imidazo[1,2-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, renowned for its synthetic accessibility and a remarkably broad spectrum of biological activities.[1][2] These compounds have been investigated for their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase-inhibiting agents.[2][3][4][5]
Molecular docking is an indispensable computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it allows us to visualize and quantify how a potential drug molecule (the ligand) interacts with a biological target, typically a protein or enzyme. This guide will not only compare the performance of various derivatives but also delve into the causality behind the experimental choices in a typical docking workflow, ensuring a robust and self-validating approach.
The Power of Prediction: Why Dock Imidazo[1,2-a]pyrimidines?
The structural similarity of the imidazo[1,2-a]pyrimidine core to natural purines allows these derivatives to interact with a wide array of biological targets, often by competing with endogenous ligands like ATP in the case of kinases.[1] Docking studies provide critical insights into:
-
Binding Affinity: Quantified by the docking score (usually in kcal/mol), which estimates the free energy of binding. A more negative value indicates a more stable and potentially stronger interaction.[6][7][8]
-
Interaction Mapping: Identifying key amino acid residues in the target's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.[8]
-
Structure-Activity Relationship (SAR): Understanding how modifying the substituents on the imidazo[1,2-a]pyrimidine core affects its binding affinity and selectivity for the target. This knowledge is crucial for rational drug design and optimization.[9]
Comparative Docking Performance: A Multi-Target Analysis
The versatility of the imidazo[1,2-a]pyrimidine scaffold is evident from its activity against diverse biological targets. Below, we compare the in silico performance of various derivatives from recent studies.
Table 1: Antimicrobial and Antiviral Targets
| Compound ID | Target Protein (PDB ID) | Organism/Virus | Docking Score (kcal/mol) | Key Interacting Residues | Experimental Validation (if available) | Reference |
| Compound 3g | CYP51 | Candida albicans | -8.8 | Not specified | Good antifungal activity | [1] |
| Compound 3j | CYP51 | Candida albicans | -8.7 | Not specified | Good antifungal activity | [1] |
| Compound 4a | CYP51 | Candida albicans | -8.8 | Not specified | Predicted to have antifungal activity | [10] |
| Compound 7a | Human ACE2 | SARS-CoV-2 | -9.1 | Not specified | Not available | [5] |
| Compound 7a | Spike Protein | SARS-CoV-2 | -7.3 | Not specified | Not available | [5] |
| Reference: CBDA | Spike Protein | SARS-CoV-2 | -5.7 | Not specified | Known to bind spike protein | [5] |
| Reference: MLN-4760 | Human ACE2 | SARS-CoV-2 | -7.3 | Not specified | Known ACE2 inhibitor | [5] |
This data demonstrates that specific imidazo[1,2-a]pyrimidine derivatives show promising binding affinities to essential microbial enzymes and viral entry proteins, in some cases exceeding that of known reference inhibitors.
Table 2: Protein Kinase Targets
| Compound ID | Target Protein | Disease Context | Docking Score (kcal/mol) | Key Interacting Residues | Experimental Validation (IC50) | Reference |
| Compound 4c | CLK1 | Cancer | Not Reported | Not specified | 0.7 µM | [9] |
| Compound 4c | DYRK1A | Cancer, Alzheimer's | Not Reported | Not specified | 2.6 µM | [9] |
| Compound 1 | CK2 | Cancer | Not Reported | Not specified | 2.5 to 7.5 µM (for series) | [11] |
| Compound C | Oxidoreductase | Breast Cancer | -9.207 | His 222, Tyr 216, Lys 270 | Active against MCF7 cells | [12] |
| HB7 | LTA4H | Inflammation/Cancer | -11.237 | Not specified | Cytotoxic to A549 & HepG2 cells | [13] |
Kinases are a major target class for these derivatives. The docking scores and corresponding experimental data highlight the potential of this scaffold in developing targeted therapies for cancer and other diseases driven by kinase dysregulation.[14]
A Self-Validating Docking Protocol: The 'Why' Behind the 'How'
Executing a docking simulation requires a meticulous, step-by-step process. Here, we outline a general protocol, emphasizing the rationale behind each step to ensure scientific integrity.
Step 1: Receptor and Ligand Preparation
The Goal: To prepare clean, chemically correct, and energetically favorable structures for docking.
Protocol:
-
Receptor Acquisition: Download the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Receptor Cleaning (Causality): The crystal structure is not just the protein; it contains water molecules, co-factors, and sometimes co-crystallized ligands. These must be removed. The rationale is to ensure that the docking simulation evaluates only the interaction between your ligand and the protein, without interference from crystallographic artifacts.
-
Add Hydrogens & Charges (Causality): PDB files often lack hydrogen atoms. Adding them is critical as they are essential for forming hydrogen bonds, a key component of protein-ligand interactions. Assigning correct partial charges (e.g., Gasteiger charges) is equally vital for accurately calculating electrostatic interactions.
-
Ligand Preparation (Causality): The 2D structure of the imidazo[1,2-a]pyrimidine derivative is drawn and converted to a 3D structure. This structure must then undergo energy minimization. This step is crucial because it finds the most stable, low-energy conformation of the ligand, which is the most likely conformation to exist in a biological system before binding.
Step 2: Defining the Binding Site & Grid Generation
The Goal: To tell the docking software where on the protein to perform its calculations.
Protocol:
-
Active Site Identification: The binding site is typically identified based on the location of a co-crystallized ligand in the PDB structure or through literature analysis.
-
Grid Box Generation (Causality): A 3D grid is generated around the defined active site. The software will only search for binding poses within this box. The causality is one of computational efficiency; searching the entire protein surface would be astronomically time-consuming. The grid pre-calculates the properties of the active site, which speeds up the subsequent docking calculations.
Caption: Inhibition of a kinase signaling pathway.
Conclusion
Comparative docking studies are a powerful tool for prioritizing and optimizing imidazo[1,2-a]pyrimidine derivatives in drug discovery pipelines. By providing a quantitative estimate of binding affinity and a visual map of molecular interactions, these in silico methods allow researchers to build robust structure-activity relationships and rationally design more potent and selective compounds. The key to success lies not just in executing the steps, but in understanding the underlying scientific principles that ensure the results are both accurate and trustworthy. When validated against experimental data, molecular docking serves as a critical bridge between chemical synthesis and biological activity, accelerating the journey towards novel therapeutics.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 11. Dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-ones as a new class of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemmethod.com [chemmethod.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
assessing the selectivity of 5-Chloro-7-methylimidazo[1,2-A]pyrimidine against a panel of kinases
A Comparative Guide to Assessing Kinase Inhibitor Selectivity: A Case Study Approach
A Note on the Subject Compound: This guide uses the well-characterized multi-kinase inhibitor Dasatinib as a primary exemplar to illustrate the principles and methodologies of kinase selectivity profiling. The target compound of the original query, 5-Chloro-7-methylimidazo[1,2-A]pyrimidine, does not have publicly available, comprehensive kinase screening data at the time of this writing. While the imidazo[1,2-a]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry with some derivatives showing activity against kinases like PI3K and c-KIT, a full selectivity profile for this specific analog is not documented in peer-reviewed literature.[1][2][3] Therefore, to provide a scientifically robust and educational guide, we will proceed with a well-documented comparator and include a hypothetical profile for an investigational compound, designated "Cmpd-X" , to represent our analytical workflow.
Introduction: The Imperative of Selectivity in Kinase Drug Discovery
The human kinome, comprising over 500 protein kinases, represents one of the most critical and intensely pursued target classes for drug development, particularly in oncology.[4] Kinases are fundamental regulators of cellular signaling, and their aberrant activity is a hallmark of many cancers. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[5] A lack of selectivity, often termed promiscuity, can lead to off-target effects and associated toxicities, potentially derailing an otherwise promising therapeutic candidate.[4] Conversely, a well-defined multi-target profile, known as polypharmacology, can sometimes be advantageous, as seen with inhibitors like Dasatinib which are effective against multiple oncogenic drivers.[6]
This guide provides a framework for researchers and drug development professionals to assess the selectivity of a novel kinase inhibitor. We will detail the strategic design of a kinase screening panel, present a robust in vitro methodology for generating quantitative data, and analyze the results in a comparative context using established inhibitors as benchmarks.
Designing the Selectivity Assessment Strategy
A successful selectivity screen is not merely a matter of testing against as many kinases as possible; it is a strategic exercise in experimental design. The primary goal is to build a comprehensive picture of a compound's interaction landscape across the kinome.
Causality Behind Experimental Choices:
-
Panel Selection: The kinase panel should be diverse, covering all major branches of the human kinome tree (e.g., TK, TKL, STE, CK1, AGC, CAMK, CMGC). This ensures that we can identify inhibitory activity in unexpected kinase families.
-
Concentration for Primary Screening: A single high concentration (e.g., 1 µM or 10 µM) is typically used for the initial broad screen. This concentration is chosen to be high enough to identify even weak off-target interactions, providing a comprehensive "hit" list. It acts as a sensitive net to catch all potential interactions that warrant further investigation.
-
Assay Platform: The choice of assay platform is critical for data quality. Competition binding assays, such as the KINOMEscan™ platform, are an industry standard.[7][8][9] These assays measure the thermodynamic dissociation constant (Kd) by quantifying the ability of a test compound to displace a known, immobilized ligand from the kinase's active site.[10] This ATP-independent format avoids complications from compounds that may compete with ATP and provides a direct measure of binding affinity.[10]
Experimental Protocol: Competition Binding Assay (KINOMEscan™ Methodology)
This protocol outlines a standardized, self-validating workflow for determining kinase inhibitor selectivity.
Principle: The assay quantifies compound-kinase interactions by measuring the amount of kinase that binds to an immobilized ligand in the presence versus absence of the test compound. The amount of bound kinase is measured via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.[10]
Step-by-Step Methodology
-
Compound Preparation: Solubilize the test compound (e.g., "Cmpd-X") in 100% DMSO to create a high-concentration stock (e.g., 100 mM). Serially dilute the compound in DMSO to create intermediate stocks for the desired screening concentrations.
-
Assay Plate Preparation: Dispense the diluted compounds into appropriate microtiter plates. Include wells for a negative control (DMSO vehicle) and a positive control (a known pan-kinase inhibitor like Staurosporine).
-
Kinase & Ligand Incubation:
-
Add a solution containing the DNA-tagged kinase of interest to each well.
-
Add affinity beads coated with an immobilized, broadly active kinase ligand.
-
The plate is then incubated to allow the system to reach binding equilibrium. The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
-
Washing and Elution:
-
Wash the plates thoroughly to remove unbound kinase and test compound. The kinase-ligand complexes remain bound to the beads.
-
The captured kinase is then eluted from the beads.
-
-
Quantification by qPCR:
-
Analyze the eluate using a qPCR assay that amplifies the DNA tag. The resulting signal is directly proportional to the amount of kinase that was bound to the immobilized ligand.
-
-
Data Analysis:
-
Calculate the "% Control" for each well using the formula: % Control = (test_compound_signal - positive_control_signal) / (negative_control_signal - positive_control_signal) * 100
-
A lower % Control value indicates stronger binding of the test compound to the kinase. For dose-response curves, plot the % Control against the log of the compound concentration and fit to a sigmoidal model to determine the dissociation constant (Kd).
-
Experimental Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. chayon.co.kr [chayon.co.kr]
A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyrimidine Core Structures
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its structural resemblance to purines has made it a cornerstone in the development of therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3] The development of efficient, scalable, and versatile synthetic routes to this core structure is therefore a critical endeavor for researchers in drug discovery and organic synthesis.
This guide provides an in-depth comparison of the most prominent synthetic strategies for constructing the imidazo[1,2-a]pyrimidine core. We will delve into the mechanistic underpinnings of each route, evaluate their respective advantages and limitations, and provide supporting experimental data to inform your selection of the optimal synthetic pathway for your research needs.
The Classical Approach: Tschitschibabin Condensation
The Tschitschibabin reaction, first reported in 1925, represents the traditional and most fundamental approach to the synthesis of imidazo[1,2-a]pyrimidines.[4] This method involves the condensation of a 2-aminopyrimidine with an α-haloketone. The reaction proceeds via an initial N-alkylation of the more nucleophilic endocyclic nitrogen of the 2-aminopyrimidine, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyrimidine ring system.
Mechanistic Rationale
The choice of 2-aminopyrimidine as the starting material is crucial. The pyrimidine ring possesses two nitrogen atoms, but the exocyclic amino group enhances the nucleophilicity of the endocyclic nitrogen at position 1 through resonance. This directs the initial alkylation by the α-haloketone to this position, initiating the cyclization cascade. The subsequent intramolecular condensation between the newly introduced carbonyl group and the exocyclic amino group, followed by dehydration, leads to the formation of the fused imidazole ring.
Figure 1: Simplified workflow of the Tschitschibabin condensation.
Experimental Considerations and Variations
While the classical Tschitschibabin synthesis often requires elevated temperatures and can result in modest yields, modern variations have significantly improved its efficiency and applicability.[4] The use of microwave irradiation, for instance, dramatically reduces reaction times from hours to minutes and often leads to higher yields and purer products.[1][5] Furthermore, catalyst-free and solvent-free conditions have been developed, aligning this traditional method with the principles of green chemistry.[4]
Data Summary: Tschitschibabin and Modern Variants
| Entry | 2-Aminopyrimidine | α-Haloketone | Conditions | Yield (%) | Reference |
| 1 | 2-Aminopyrimidine | 2-Bromoacetophenone | NaHCO₃, sealed tube, 150-200°C | Moderate | [4] |
| 2 | 2-Aminopyrimidine | Various 2-bromoarylketones | Al₂O₃, microwave, solvent-free, 90-300s | 64-92 | [6] |
| 3 | 2-Aminopyrimidine | 2-(Bromoacetyl)furan | Microwave | High | [1] |
| 4 | Substituted 2-aminopyrimidines | α-Bromo/chloroketones | Catalyst- and solvent-free, 60°C | High | [4] |
Multicomponent Reactions: The Groebke-Blackburn-Bienaymé (GBB) Synthesis
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering high levels of efficiency, atom economy, and molecular diversity from simple starting materials in a single pot. For the synthesis of imidazo[1,2-a]pyrimidines, the Groebke-Blackburn-Bienaymé (GBB) reaction is a particularly prominent and versatile MCR.[7][8] This three-component reaction involves the condensation of an amidine (such as 2-aminopyrimidine), an aldehyde, and an isocyanide.
Mechanistic Insights
The GBB reaction is typically acid-catalyzed and proceeds through the formation of a Schiff base from the 2-aminopyrimidine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the Schiff base, followed by tautomerization and elimination of water to yield the final 3-amino-imidazo[1,2-a]pyrimidine product. This mechanism allows for the introduction of three points of diversity into the final molecule, making it an excellent strategy for the rapid generation of compound libraries for drug discovery.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-conferences.org [bio-conferences.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-Chloro-7-methylimidazo[1,2-A]pyrimidine
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond groundbreaking discoveries to the responsible management of the chemical entities you handle. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Chloro-7-methylimidazo[1,2-A]pyrimidine, ensuring the safety of your laboratory personnel and the protection of our environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed decisions.
Understanding the Compound: Hazard Identification
Key Hazard Considerations:
-
Toxicity: Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin, a common characteristic of similar heterocyclic compounds.[5][6][7]
-
Irritation: It may cause skin, eye, and respiratory irritation.[5][6][7]
-
Environmental Hazard: Improper disposal can lead to environmental contamination. Halogenated compounds can be toxic to aquatic life.[8]
A thorough review of the Safety Data Sheet (SDS) for this compound or a closely related analogue is the critical first step before handling or disposal.[5][9][10]
| Hazard Class | Potential Effects | Recommended Precautions |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Avoid creating dust.[11] Work in a well-ventilated area or chemical fume hood.[5][12] Wear appropriate PPE. |
| Skin/Eye Irritation | May cause irritation upon contact. | Wear safety glasses or goggles and chemical-resistant gloves.[8][12] |
| Environmental | Potentially toxic to aquatic life with long-lasting effects. | Prevent release into the environment.[8][13] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins the moment you identify it as waste. This workflow is designed to be a self-validating system, ensuring compliance with safety and regulatory standards at each stage.
Step 1: Waste Identification and Segregation
Causality: Proper segregation is paramount to prevent dangerous chemical reactions and to ensure the waste is directed to the correct disposal facility. Mixing incompatible waste streams can lead to the generation of toxic gases, fires, or explosions.[14]
Protocol:
-
Designate as Hazardous Waste: Due to its chemical structure (a halogenated heterocyclic compound), this compound must be treated as hazardous waste.[15][16]
-
Segregate at the Source: Collect waste this compound in a dedicated, properly labeled hazardous waste container.[3]
-
Halogenated vs. Non-Halogenated: Do not mix this waste with non-halogenated organic waste.[3][17] This is a critical step as disposal methods for these two categories of waste are often different, with halogenated waste typically requiring incineration at high temperatures.[4]
-
Solid vs. Liquid: Collect solid waste (e.g., leftover powder, contaminated weighing paper) and liquid waste (e.g., solutions containing the compound) in separate, appropriate containers.
Step 2: Container Selection and Labeling
Causality: The integrity of the waste container is essential to prevent leaks and spills during storage and transport.[14] Accurate labeling is a regulatory requirement and provides critical safety information to all personnel who may handle the container.[15][18]
Protocol:
-
Choose a Compatible Container: Use a container made of a material that is chemically resistant to this compound and any solvents it may be mixed with. High-density polyethylene (HDPE) containers are generally a good choice for solid and many liquid organic wastes.[14][19] Ensure the container has a secure, leak-proof screw-top cap.[14]
-
Label Immediately: Affix a hazardous waste label to the container before adding any waste.[3]
-
Complete the Label: The label must include:
-
The words "Hazardous Waste".[15]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[3]
-
The specific hazards (e.g., "Toxic," "Irritant").[15]
-
The accumulation start date (the date the first drop of waste is added).[15]
-
The name of the principal investigator or laboratory contact.
-
Step 3: Safe Storage in a Satellite Accumulation Area (SAA)
Causality: Proper storage within the lab minimizes the risk of accidental exposure and ensures compliance with regulations regarding the amount of waste that can be stored and for how long.[14][15]
Protocol:
-
Designate an SAA: Store the waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[14][15] This area should be at or near the point of generation and under the control of the laboratory personnel.[20]
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[3][14]
-
Monitor Fill Level: Do not overfill containers. A good rule of thumb is to fill to no more than 90% capacity to allow for expansion.[19]
Step 4: Arranging for Disposal
Causality: Hazardous waste must be disposed of through a licensed hazardous waste vendor in accordance with institutional, local, state, and federal regulations.[21][22] These regulations are in place to ensure the waste is managed in a way that is safe for human health and the environment.
Protocol:
-
Contact your Institution's Environmental Health & Safety (EH&S) Office: Your EH&S department is the primary resource for hazardous waste disposal procedures at your institution.[23] They will provide guidance on pickup schedules and any specific institutional requirements.
-
Prepare for Pickup: Ensure the waste container is properly labeled, sealed, and ready for transport by trained personnel.
-
Maintain Records: Keep a record of the waste generated and disposed of from your laboratory. This is a key component of "cradle-to-grave" hazardous waste tracking required by the Resource Conservation and Recovery Act (RCRA).[24]
Spill and Emergency Procedures
Causality: Being prepared for accidental releases is a critical component of laboratory safety. A rapid and appropriate response can significantly mitigate the potential for harm.
Immediate Actions for any Spill:
-
Alert others in the immediate vicinity.
-
Assess the situation. If the spill is large, highly dispersed, or you are unsure how to proceed, evacuate the area and contact your institution's emergency number.
For a Small Spill (Contained and Manageable):
-
Don appropriate PPE: This includes, at a minimum, a lab coat, safety goggles, and two pairs of chemical-resistant gloves.[25][26]
-
Contain the spill: Use an inert absorbent material like vermiculite or sand to cover the spill.[5]
-
Collect the waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10]
-
Decontaminate the area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Wash hands thoroughly after the cleanup is complete.[5]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Integrity
The responsible disposal of chemical waste is a non-negotiable aspect of scientific research. By adhering to these procedures for this compound, you are not only complying with regulations but are also upholding the highest standards of laboratory safety and environmental stewardship. This commitment to best practices builds a foundation of trust and ensures that your valuable research can continue in a safe and responsible manner.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
American Laboratory. (2021). Managing Hazardous Chemical Waste in the Lab. [Link]
-
CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]
-
Clean Management Environmental Group. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]
-
American Chemical Society. Regulation of Laboratory Waste. [Link]
-
Occupational Safety and Health Administration. Hazardous Waste. [Link]
-
FacilitiesNet. (2008). Complying with OSHA's Hazardous Waste Standards. [Link]
-
University of Alaska Fairbanks. Introduction to Hazardous Waste Management. [Link]
-
U.S. Environmental Protection Agency. (2019). Laboratory Environmental Sample Disposal Information Document. [Link]
-
U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
University of Illinois Urbana-Champaign, Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
Carl ROTH. (2021). Imidazole Safety Data Sheet. [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
-
University of Wisconsin-Milwaukee. Halogenated Waste. [Link]
-
ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. [Link]
-
ETH Zürich. (2022). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
PubMed. (2023). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. [Link]
-
University of Rhode Island. Safe Handling and Disposal of Antineoplastic and Other Drugs. [Link]
-
PubMed Central. (2019). Safe handling of hazardous drugs. [Link]
-
Duke University Safety. (2023). Safe Handling of Hazardous Drugs. [Link]
-
Cole-Parmer. Chemical Compatibility Database. [Link]
-
BuyersGuideChem. This compound-2-carboxylic acid. [Link]
-
U.S. Environmental Protection Agency. (1989). Listing Background Document for the Production of Certain Cl-C, Chlorinated Aliphatic Hydrocarbons by Free Radical Catalyzed Pro. [Link]
-
PubMed Central. (2023). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. [Link]
-
PubChem. 5-Chloro-6-methyl-imidazo[1,2-a]pyrimidine. [Link]
-
U.S. Environmental Protection Agency. Learn about Hazardous Waste Cleanups. [Link]
-
RSC Publishing. (2023). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. [Link]
-
University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes. [Link]
-
PubMed Central. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]
-
ResearchGate. Structure of imidazopyrimidine containing-biologically active compounds. [Link]
Sources
- 1. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 5-Chloro-7-(trifluoromethyl)imidazo[1,2-c]pyrimidine | 2055901-35-2 [sigmaaldrich.com]
- 7. fishersci.fi [fishersci.fi]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 5-Chloro-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine | 866050-57-9 [sigmaaldrich.com]
- 10. file.bldpharm.com [file.bldpharm.com]
- 11. echemi.com [echemi.com]
- 12. carlroth.com [carlroth.com]
- 13. echemi.com [echemi.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. cleanmanagement.com [cleanmanagement.com]
- 17. uakron.edu [uakron.edu]
- 18. Complying with OSHA's Hazardous Waste Standards - Facilities Management Insights [facilitiesnet.com]
- 19. ethz.ch [ethz.ch]
- 20. epa.gov [epa.gov]
- 21. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 22. epa.gov [epa.gov]
- 23. acs.org [acs.org]
- 24. media.graphassets.com [media.graphassets.com]
- 25. web.uri.edu [web.uri.edu]
- 26. safety.duke.edu [safety.duke.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
